3-(2-Thienyl)benzaldehyde
Description
Significance of Aryl-Heteroaryl Aldehydes in Organic Synthesis
Aryl-heteroaryl aldehydes, the chemical class to which 3-(2-Thienyl)benzaldehyde belongs, are pivotal building blocks in the field of organic synthesis. These compounds serve as essential precursors for the construction of more complex molecular architectures that are often the core of medicinally active compounds and advanced materials. nih.gov Their utility stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
The synthesis of enantioenriched diaryl-, aryl heteroaryl-, and diheteroarylmethanols often relies on the arylation of aromatic aldehydes, a process that creates a new carbon-carbon bond and a stereocenter in a single, efficient step. nih.gov These methanol (B129727) derivatives are crucial intermediates in the preparation of biologically active molecules, such as certain nonsteroidal aromatase inhibitors used in cancer therapy. nih.gov Furthermore, aryl-heteroaryl aldehydes are key intermediates in the production of valuable fine and specialty chemicals. researchgate.net Catalytic methods, including those employing N-heterocyclic carbenes or dual nickel and photoredox systems, have been developed to facilitate the synthesis of complex ketones and other derivatives from these aldehydes, highlighting their broad applicability in creating diverse molecular structures. acs.orgnih.gov
Overview of Research Trajectories for Thiophene-Substituted Benzaldehydes
Research involving thiophene-substituted benzaldehydes is driven by the diverse biological activities and material properties associated with the thiophene (B33073) nucleus. mdpi.com Thiophene derivatives are prominent in medicinal chemistry, with studies exploring their potential as antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The incorporation of a thiophene ring into a benzaldehyde (B42025) structure can lead to compounds with interesting pharmacological profiles. For instance, various thiophene derivatives have been investigated for their ability to inhibit enzymes like 15-lipoxygenase-1, which is implicated in inflammation and neurodegeneration. nih.gov
In the realm of materials science, thiophene-containing compounds are valued for their electronic properties and are used in the development of organic semiconductors and polymers. rsc.org The synthesis of these compounds is a dynamic area of research, with scientists continuously developing novel and more efficient methods. These methods include palladium-catalyzed reactions and multi-component reactions to create a wide variety of substituted thiophenes. mdpi.comnih.gov The functionalization of the thiophene ring and the benzaldehyde core allows for the fine-tuning of the molecule's properties for specific applications, from pharmaceutical ingredients to advanced materials. researchgate.net
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound this compound within the context of contemporary chemical research. The primary objective is to detail the significance of its parent class, aryl-heteroaryl aldehydes, as versatile intermediates in organic synthesis. It will also explore the current research directions for the broader family of thiophene-substituted benzaldehydes, highlighting their importance in medicinal chemistry and materials science. The content is structured to deliver scientifically accurate information based on existing research findings, while strictly adhering to the specified topics and excluding extraneous information.
Chemical Compound Data
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCVKPOWDMRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401522 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103668-99-1 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical and Conventional Synthetic Approaches
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Several palladium-catalyzed methods are instrumental in the synthesis of 3-(2-thienyl)benzaldehyde.
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. fujifilm.com For the synthesis of this compound, this can be achieved by coupling a substituted phenyl component with a thiophene (B33073) component.
One common approach involves the reaction of 3-formylphenylboronic acid with 2-bromothiophene. thieme-connect.commdpi.com Alternatively, the coupling of 3-bromobenzaldehyde (B42254) with 2-thienylboronic acid can be utilized. eurekaselect.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or a system generated in situ from a palladium(II) salt like palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand. eurekaselect.comresearchgate.net A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to facilitate the reaction. fujifilm.comeurekaselect.com The choice of solvent can vary, with common options including toluene, dimethylformamide (DMF), and aqueous mixtures. eurekaselect.com In some instances, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate, particularly in biphasic systems. fujifilm.com
Table 1: Examples of Suzuki-Miyaura Coupling for this compound Synthesis
| Phenyl Reactant | Thiophene Reactant | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 3-Formylphenylboronic acid | 2-Bromothiophene | Pd(OAc)₂/dppf | K₂CO₃ | Dioxane/H₂O | High |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene
The Stille coupling reaction provides another powerful route to this compound by forming a carbon-carbon bond between an organotin compound and an organic halide. wikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups. core.ac.uk The synthesis of this compound via Stille coupling typically involves the reaction of 3-bromobenzaldehyde with an organostannane like 2-(tributylstannyl)thiophene. google.comresearcher.life
The reaction is catalyzed by a palladium(0) complex, which can be added directly, such as Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor. wikipedia.orgcore.ac.uk The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org
Table 2: Representative Stille Coupling for Aryl-Thienyl Bond Formation
| Aryl Halide | Organotin Reagent | Catalyst | Notes |
|---|---|---|---|
| 3-Bromobenzaldehyde | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | A common method for forming the C-C bond. google.comresearcher.life |
Beyond Suzuki and Stille reactions, other transition metal-catalyzed methods have been developed for the synthesis of biaryl compounds. The use of heteroaryl aluminum reagents presents an alternative approach. These reagents can be prepared and used in palladium-catalyzed cross-coupling reactions with aryl bromides. organic-chemistry.orgrsc.org For instance, a 2-thienylaluminum reagent can be coupled with 3-bromobenzaldehyde. organic-chemistry.org This method can be advantageous as it often proceeds under mild, base-free conditions. organic-chemistry.org The catalytic system typically consists of a palladium source like palladium(II) acetate and a phosphine ligand such as tri(o-tolyl)phosphine. organic-chemistry.orgresearchgate.net
Table 3: Cross-Coupling with a Heteroaryl Aluminum Reagent
| Aryl Halide | Heteroaryl Reagent | Catalyst System | Key Features |
|---|
The aldehyde functionality of this compound allows it to participate in various condensation reactions, which are crucial for extending the carbon framework and synthesizing more complex derivatives.
The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is a classical and widely used method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). nih.govjetir.org In this context, this compound can react with an appropriate acetophenone (B1666503) in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) or an acid catalyst to form a thienyl-containing chalcone (B49325). lew.roresearchgate.net
The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. escholarship.org The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. nih.gov These chalcone derivatives are of interest for their diverse chemical reactivity and potential applications. sysrevpharm.org
Table 4: Claisen-Schmidt Condensation for Thienyl Chalcone Synthesis
| Aldehyde | Ketone | Catalyst | Product Type |
|---|---|---|---|
| This compound | Substituted Acetophenone | NaOH or KOH | 1-Aryl-3-(3-(2-thienyl)phenyl)prop-2-en-1-one |
Multi-Component Reactions (MCRs) for Heterocyclic Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates most of the atoms of the starting materials. nih.govresearchgate.net These reactions are advantageous due to their atom economy, reduced waste generation, and operational simplicity. nih.gov this compound can serve as a key component in MCRs for the synthesis of diverse heterocyclic scaffolds. tandfonline.com
For example, the Biginelli reaction, a well-known MCR, can be employed to synthesize 3,4-dihydropyrimidin-2(1H)-ones and -thiones by condensing an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tandfonline.comajgreenchem.com Utilizing this compound in such reactions would lead to the formation of dihydropyrimidine (B8664642) derivatives bearing the 3-(2-thienyl)phenyl substituent. These reactions can be catalyzed by various acids and can also be performed under solvent-free conditions. tandfonline.comajgreenchem.com
Another example is the synthesis of polyheterocycles, where MCRs are coupled with further cyclization reactions to rapidly construct complex molecules. researchgate.net The use of this compound in these sequences allows for the incorporation of the thienylphenyl moiety into intricate heterocyclic systems. tandfonline.com
Table 3: Examples of Heterocycles Synthesized via MCRs
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones tandfonline.comajgreenchem.com |
| Three-component reaction | Enaminones, benzaldehyde (B42025), hydrazine-HCl | 1-H-Pyrazole derivatives preprints.org |
Specialized Cyclization and Annulation Protocols
The this compound moiety can be incorporated into more complex polycyclic structures through specialized cyclization and annulation reactions. These reactions involve the formation of one or more new rings onto the existing molecular framework.
For instance, intramolecular Friedel-Crafts-type cyclizations can be employed to construct fused ring systems. beilstein-journals.org While specific examples involving this compound are not detailed in the provided context, the principle can be applied. A derivative of this compound with an appropriately positioned reactive group could undergo intramolecular cyclization to yield a novel polycyclic aromatic compound.
Annulation reactions, which involve the formation of a new ring onto an existing one, are another powerful tool. mdpi.com For example, [3+2] annulation reactions have been used to create spiroheterocyclic compounds. beilstein-journals.org The aldehyde group of this compound could be transformed into a suitable reactive partner for such annulation reactions, leading to the synthesis of complex spirocyclic architectures.
Advanced and Sustainable Synthetic Strategies (Green Chemistry Principles)
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, often referred to as green chemistry. ijnrd.org This includes the use of solvent-free conditions and alternative energy sources like microwave irradiation.
Solvent-Free Synthetic Protocols
Performing organic reactions without a solvent offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. researchgate.netmdpi.com Several of the aforementioned synthetic methodologies can be adapted to solvent-free conditions.
For example, the Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones can be efficiently carried out under solvent-free conditions by heating a mixture of the aldehyde, β-ketoester, and urea/thiourea with a catalyst. tandfonline.comscispace.com This approach has been shown to be effective for a variety of aromatic aldehydes. tandfonline.com Similarly, Knoevenagel condensations can also be performed under solvent-free conditions, providing a greener route to acrylonitrile (B1666552) derivatives. pku.edu.cn
Table 4: Comparison of Solvent-Free vs. Conventional Synthesis
| Reaction Type | Conditions | Advantages of Solvent-Free |
|---|---|---|
| Biginelli Reaction | Heating with catalyst tandfonline.com | Reduced waste, simpler workup, often higher yields scispace.com |
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. ijnrd.orgajchem-a.com Microwave heating is rapid and efficient, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. ijnrd.orgajchem-a.com
The Knoevenagel condensation, for instance, has been successfully performed under microwave irradiation, often in solvent-free conditions, to produce acrylonitriles with high yields in a fraction of the time required for conventional heating. researchgate.net Similarly, the synthesis of various heterocyclic compounds through multi-component reactions can be significantly expedited using microwave assistance. ajgreenchem.commdpi.com For example, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes can be achieved in minutes with high yields under microwave irradiation. mdpi.com
Table 5: Examples of Microwave-Assisted Reactions
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 3-(Cyanoacetyl)indole, heteroaryl-aldehydes | 300 W, 100°C | 8–90 min | 30–94% | researchgate.net |
Ultrasound-Assisted Synthetic Methodologies
The application of ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a significant green chemistry tool, often leading to improved reaction rates, higher yields, and milder conditions compared to conventional methods. nih.govacs.org This technique utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions. researchgate.netresearchgate.net
While specific literature detailing the ultrasound-assisted synthesis of this compound is not abundant, the principles and demonstrated successes in related systems strongly support its applicability. For instance, the synthesis of Schiff bases, such as 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, has been achieved through the ultrasound-assisted condensation of thiophene-2-carboxaldehyde and a hydrazide. nih.govacs.org This method drastically reduced the reaction time from several hours under conventional reflux to mere minutes, while simultaneously increasing the product yield significantly. acs.org
The benefits observed in these analogous syntheses are summarized in the table below.
| Method | Reaction Time | Yield | Conditions |
| Conventional | 3 hours | 78% | Reflux, Glacial Acetic Acid Catalyst |
| Ultrasound-Assisted | 4 minutes | 95% | Ultrasound Irradiation, Ethanol (B145695) |
| Table 1: Comparison of conventional and ultrasound-assisted synthesis for a thiophene-based Schiff base. acs.org |
Given these advantages, an ultrasound-assisted Suzuki-Miyaura coupling between 2-thienylboronic acid and 3-bromobenzaldehyde could be envisioned as a highly efficient route to this compound. The enhanced energy transfer under sonication would likely shorten the reaction duration and could potentially reduce the required catalyst loading, further contributing to a greener synthetic profile. researchgate.netmdpi.com
Heterogeneous Catalytic Approaches in Green Synthesis
The synthesis of biaryl compounds like this compound is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., 2-thienylboronic acid) with an organohalide (e.g., 3-bromobenzaldehyde). nih.gov While homogeneous palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they pose challenges in terms of catalyst separation from the product and reusability, which adds to costs and waste. mdpi.comrsc.org
In line with the principles of green chemistry, there is a strong emphasis on the development of heterogeneous catalytic systems. researchgate.netmdpi.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages, including easy separation by filtration and the potential for recycling and reuse over multiple reaction cycles. researchgate.netnih.gov
Recent advances have focused on immobilizing palladium on various solid supports. Materials such as metal-organic frameworks (MOFs), silica (B1680970), and novel 2D materials like Ti₃C₂ have been explored as robust platforms for supporting palladium nanoparticles or single atoms. rsc.orgnih.gov These supported catalysts have demonstrated high activity and stability in Suzuki-Miyaura coupling reactions, often matching the performance of their homogeneous counterparts. rsc.org
| Catalyst Support | Key Advantages | Relevant Application |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, high density of active sites. nih.gov | Base-free Suzuki-Miyaura couplings with good to excellent yields. nih.gov |
| Ti₃C₂ (MXene) | Excellent dispersion of bimetallic PdCu alloy, high stability. rsc.org | Reusable for at least 10 cycles with high yield in Suzuki-Miyaura reactions. rsc.org |
| Table 2: Examples of heterogeneous supports for palladium catalysts in Suzuki-Miyaura cross-coupling reactions. |
Biotransformations and Biocatalytic Applications
Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. acs.org For the synthesis and modification of complex molecules, enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are of particular interest. frontiersin.orgmdpi.com These enzymes catalyze the reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols with high chemo-, regio-, and stereoselectivity. frontiersin.orgmdpi.com
While direct biocatalytic synthesis of this compound is not prominently documented, related biotransformations highlight the potential of this approach. Enzymes have been successfully used to act on substrates containing a thienyl moiety. A notable example is the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using a ketoreductase to produce (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate for the antidepressant duloxetine. mdpi.commdpi.com This demonstrates that the thienyl group is well-tolerated by the active sites of these enzymes.
Furthermore, unconventional yeasts such as Yarrowia lipolytica have shown the ability to transform complex thienyl-containing chalcones, specifically 3-(2″-thienyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one, achieving over 99% conversion. mdpi.comresearchgate.net
The primary application in the context of this compound would be the stereoselective reduction of its aldehyde group.
Reaction: this compound → (S)- or (R)-[3-(2-Thienyl)phenyl]methanol
This transformation, catalyzed by an appropriate ADH, could produce an enantiomerically pure alcohol, which is a valuable chiral building block for pharmaceuticals and other fine chemicals. whiterose.ac.uk The choice of enzyme is critical, as different ADHs can exhibit opposite stereopreferences (following either the Prelog or anti-Prelog rule), allowing access to either the (S) or (R) alcohol enantiomer. frontiersin.org
| Enzyme Class | Reaction Type | Potential Application |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of aldehydes/ketones. mdpi.com | Enantioselective reduction of this compound to a chiral alcohol. |
| Ketoreductase (KRED) | Asymmetric reduction of ketones. mdpi.com | Reduction of related thienyl ketones. |
| Yeast (e.g., Y. lipolytica) | Reduction of C=C and C=O bonds. mdpi.comresearchgate.net | Transformation of thienyl-containing chalcones and other unsaturated systems. |
| Table 3: Potential biocatalytic applications relevant to this compound and related structures. |
Protecting Group Chemistry in this compound Synthesis
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pub This temporary mask is known as a protecting group. organic-chemistry.org The synthesis of this compound via cross-coupling reactions often requires such a strategy to shield the reactive aldehyde group.
The aldehyde functionality is susceptible to attack by the highly nucleophilic and basic organometallic reagents (e.g., Grignard or organolithium reagents) that can be used in some coupling strategies. pressbooks.publibretexts.org If unprotected, the aldehyde would react to form a secondary alcohol, preventing the desired C-C bond formation. Therefore, the aldehyde must be protected before the coupling step and deprotected afterward.
The most common and effective method for protecting an aldehyde is to convert it into an acetal (B89532), particularly a cyclic acetal formed with a diol like ethylene (B1197577) glycol. pressbooks.pubwikipedia.org This strategy involves a three-step sequence:
Protection: The starting material, such as 3-bromobenzaldehyde, is reacted with ethylene glycol in the presence of an acid catalyst. This selectively converts the aldehyde into a 1,3-dioxolane (B20135) ring, which is stable under the basic and nucleophilic conditions of the subsequent coupling reaction. pressbooks.pub
Coupling Reaction: The protected compound, 2-(3-bromophenyl)-1,3-dioxolane, can then safely undergo a Suzuki-Miyaura coupling with 2-thienylboronic acid and a palladium catalyst to form 2-[3-(2-thienyl)phenyl]-1,3-dioxolane.
Deprotection: The acetal protecting group is easily removed by hydrolysis with aqueous acid, regenerating the aldehyde functionality to yield the final product, this compound. wikipedia.orgorganic-chemistry.org
| Stage | Reaction | Reagents |
| Protection | Aldehyde → Cyclic Acetal | Ethylene glycol, acid catalyst (e.g., p-TsOH) |
| Coupling | C-C Bond Formation | 2-Thienylboronic acid, Pd catalyst, base |
| Deprotection | Cyclic Acetal → Aldehyde | Aqueous acid (e.g., HCl, H₂SO₄) |
| Table 4: A typical protecting group strategy for the synthesis of this compound. |
A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove with high yield. pressbooks.pubuchicago.edu Cyclic acetals fulfill these criteria perfectly for the synthesis of complex aldehydes like this compound. pressbooks.pubwikipedia.org
Reactivity and Mechanistic Investigations
Chemical Transformations of the Aldehyde Moiety
The aldehyde group (-CHO) attached to the benzene (B151609) ring is a versatile functional group that readily undergoes oxidation, reduction, and various nucleophilic addition reactions. The electronic influence of the 3-(2-thienyl) substituent can modulate the reactivity of the carbonyl carbon, but the fundamental transformations remain characteristic of aromatic aldehydes.
Oxidation Reactions of 3-(2-Thienyl)benzaldehyde
The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For this compound, this involves the conversion of the formyl group into a carboxyl group, yielding 3-(2-thienyl)benzoic acid. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions to milder, more selective reagents.
Modern synthetic methods often employ reagents that are more environmentally benign and offer higher selectivity, minimizing side reactions on the electron-rich thiophene (B33073) ring. For instance, an aqueous solution of hydrogen peroxide is an effective and green oxidant. Other common reagents for the oxidation of aromatic aldehydes include Oxone (potassium peroxymonosulfate) and sodium perborate.
Table 1: Representative Oxidation Reactions of Aromatic Aldehydes
| Oxidizing Agent | Product | General Conditions |
| Potassium Dichromate (K₂Cr₂O₇) | 3-(2-Thienyl)benzoic acid | Acidic medium (e.g., H₂SO₄), heat |
| Hydrogen Peroxide (H₂O₂) | 3-(2-Thienyl)benzoic acid | Basic conditions (e.g., NaOH), aqueous solution |
| Oxone (KHSO₅·KHSO₄·K₂SO₄) | 3-(2-Thienyl)benzoic acid | Aqueous or organic solvent, room temperature |
The mechanism of oxidation typically involves the initial formation of a hydrate (B1144303) from the aldehyde in aqueous media, which is then attacked by the oxidizing species. The reaction proceeds through the removal of the aldehydic hydrogen and the formation of the new carbon-oxygen bond of the carboxylic acid.
Reduction Reactions of this compound
Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-(thiophen-2-yl)phenyl)methanol. This transformation is commonly achieved using metal hydride reagents. The choice of reducing agent can be crucial, especially if other reducible functional groups were present in the molecule.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It efficiently reduces aldehydes and ketones without affecting more robust functional groups like esters or the thiophene ring. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), also readily reduces aldehydes to primary alcohols. However, it is much more reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Table 2: Common Reagents for the Reduction of Aromatic Aldehydes
| Reducing Agent | Product | Solvent(s) |
| Sodium Borohydride (NaBH₄) | (3-(Thiophen-2-yl)phenyl)methanol | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | (3-(Thiophen-2-yl)phenyl)methanol | Diethyl ether, THF (anhydrous) |
The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This initial addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step with water or a dilute acid protonates the alkoxide to afford the final alcohol product.
Nucleophilic Addition Reactions to the Carbonyl Group
The polarized nature of the carbonyl group, with its electrophilic carbon atom, makes it susceptible to attack by a wide range of nucleophiles. wikipedia.org These nucleophilic addition reactions are fundamental to carbon-carbon bond formation and the synthesis of more complex molecules from this compound.
One of the most significant examples is the Wittig reaction , which converts aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide used. wikipedia.org
Another key nucleophilic addition is the Knoevenagel condensation . nih.gov This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or an amine. nih.govresearchgate.net The reaction proceeds via nucleophilic addition to the carbonyl, followed by a dehydration step to yield a stable α,β-unsaturated product. For this compound, reaction with malononitrile would yield 2-(3-(thiophen-2-yl)benzylidene)malononitrile. rsc.org
Table 3: Key Nucleophilic Addition Reactions
| Reaction Name | Nucleophile | Product Type |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated dinitrile or diester |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |
| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Cyanohydrin |
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The presence of the phenyl group at the 2-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Thienyl Moiety
Thiophene is significantly more reactive towards electrophiles than benzene. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (a sigma complex) is more stabilized by resonance involving the sulfur atom's lone pairs.
In this compound, the C2 position of the thiophene ring is already substituted with the benzaldehyde-containing phenyl group. Therefore, electrophilic substitution is strongly directed to the other α-position, C5. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
For example, bromination of 2-substituted thiophenes typically occurs at the 5-position with high selectivity. jcu.edu.au Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or tetrahydrofuran are commonly used for this purpose. researchgate.net
Table 4: Regioselectivity of Electrophilic Substitution on the Thiophene Ring
| Reaction | Reagent(s) | Expected Major Product Position |
| Bromination | NBS, Acetic Acid | 5-bromo-2-(3-formylphenyl)thiophene |
| Chlorination | NCS, Acetic Acid | 5-chloro-2-(3-formylphenyl)thiophene |
| Acylation | Acyl chloride, Lewis Acid | 2-(3-formylphenyl)-5-acylthiophene |
The aldehyde group on the benzene ring is a deactivating group for electrophilic substitution on that ring, further favoring reaction on the activated thiophene ring.
Functionalization of the Thiophene Heterocycle
Beyond electrophilic substitution, the thiophene ring can be functionalized through other means, notably through metalation followed by reaction with an electrophile. This approach offers a powerful way to introduce a variety of substituents at specific positions.
Deprotonation of the thiophene ring can be achieved using strong organolithium bases like n-butyllithium (n-BuLi). In 2-substituted thiophenes, lithiation generally occurs at the C5 position. The resulting thienyllithium species is a potent nucleophile that can react with a wide range of electrophiles. For instance, quenching the lithiated intermediate of this compound with an electrophile like N,N-dimethylformamide (DMF) would introduce a second formyl group at the 5-position of the thiophene ring. jcu.edu.au This strategy allows for the synthesis of derivatives that may not be accessible through direct electrophilic substitution.
Intermolecular and Intramolecular Reaction Pathways
Tandem reactions involving an initial condensation of this compound are a powerful strategy for the synthesis of various heterocyclic compounds. A prominent example is the synthesis of pyrazoline derivatives. This sequence typically begins with a Claisen-Schmidt condensation of this compound with an appropriate ketone (e.g., acetophenone (B1666503) derivatives) in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). thepharmajournal.com This intermediate is then subjected to a cyclization reaction with a hydrazine (B178648) derivative to yield the final pyrazoline product. nih.gov
The initial condensation step involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration furnishes the thienyl-substituted chalcone. The subsequent cyclization with hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. researchgate.netresearchgate.net The reaction sequence can be summarized as follows:
Step 1: Condensation (Chalcone Formation): this compound reacts with a ketone in the presence of a base (e.g., KOH or NaOH) to form a 1-(aryl)-3-(3-(thiophen-2-yl)phenyl)prop-2-en-1-one (a chalcone). researchgate.netorientjchem.org
Step 2: Cyclization (Pyrazoline Formation): The resulting chalcone reacts with hydrazine hydrate or a substituted hydrazine in a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding pyrazoline derivative. nih.gov
The versatility of this method allows for the synthesis of a diverse library of pyrazoline derivatives by varying the ketone and hydrazine starting materials.
Table 1: Examples of Tandem Condensation-Cyclization Reactions for the Synthesis of Thienyl-Substituted Pyrazolines
| Ketone Reactant | Hydrazine Derivative | Product | Yield (%) | Reference |
| 2-Acetylthiophene (B1664040) | Phenylhydrazine | 1-Phenyl-5-aryl-3-(thiophen-2-yl)-2-pyrazoline | Not specified | |
| Substituted Acetophenones | Phenylhydrazine hydrochloride | 1,3,5-Triaryl-2-pyrazolines | High | arabjchem.org |
| 1-Adamantyl methyl ketone | 2,4-Dinitrophenyl hydrazine | Adamantyl-substituted pyrazoline | Not specified | nih.gov |
| 4-Morpholinoacetophenone | Malononitrile (followed by cyclization) | Pyridine-3-carbonitrile derivative | Not specified | orientjchem.org |
Cycloaddition Reactions (e.g., [3+2] cycloaddition)
[3+2] Cycloaddition reactions are a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. rsc.org In the context of this compound, the aldehyde group can participate as a dipolarophile in reactions with 1,3-dipoles, such as azomethine ylides. thieme.de Azomethine ylides can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. nih.gov
The reaction of an azomethine ylide with the carbonyl group of this compound would lead to the formation of an oxazolidine (B1195125) ring system. The regioselectivity and stereoselectivity of such cycloadditions are often controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
A notable application of this type of reaction is the dearomative [3+2] cycloaddition of nonstabilized azomethine ylides with nitrobenzothiophenes, which yields fused tricyclic pyrrole (B145914) derivatives. nih.gov While this example does not directly involve this compound, it highlights the potential for thienyl-containing aromatic systems to participate in such cycloadditions. The electron-withdrawing nature of the aldehyde group in this compound could enhance its reactivity as a dipolarophile.
Table 2: Examples of [3+2] Cycloaddition Reactions with Aldehydes and Related Dipolarophiles
| 1,3-Dipole Source | Dipolarophile | Product | Diastereomeric Ratio | Yield (%) | Reference |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 3-Nitrobenzothiophene | Fused tricyclic benzo nih.govthieme.dethieno[2,3-c]pyrrole | >20:1 | up to 92 | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline | Aldehyde with pendent dipolarophile | Polycyclic amine | High | 63 | nih.gov |
| α-Alkyl-α-diazoesters and benzaldehyde (B42025) | Methyl vinyl ketone | Functionalized tetrahydrofuran | High | Not specified | nih.gov |
| N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine | 2-Benzothiazolimine | 1,3,5-Trisubstituted imidazolidine | High regioselectivity | up to 98 | nih.gov |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The elucidation of these mechanisms often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.
For the tandem condensation-cyclization sequence to form pyrazolines, the mechanism is generally accepted to proceed through the formation of a chalcone intermediate. Kinetic studies on similar reactions have shown that the initial Claisen-Schmidt condensation can be the rate-determining step. The subsequent cyclization with hydrazine involves a nucleophilic attack, and the rate can be influenced by the nature of the substituents on both the chalcone and the hydrazine. semanticscholar.org A proposed mechanism for pyrazoline formation involves the Michael addition of hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. researchgate.net
In the realm of cycloaddition reactions, computational studies, particularly using Density Functional Theory (DFT), have become invaluable for understanding the intricacies of reaction pathways. nih.gov DFT calculations can be used to model the transition states of concerted versus stepwise cycloaddition mechanisms, providing insights into the activation energies and the factors that control regioselectivity and stereoselectivity. pku.edu.cnrsc.org For the [3+2] cycloaddition of azomethine ylides, DFT studies can help to rationalize the observed diastereoselectivity by comparing the energies of different transition state geometries (endo vs. exo approaches). msu.edu The frontier molecular orbital (FMO) theory is also frequently employed to explain the reactivity and selectivity in these cycloaddition reactions.
Derivatization, Analog Development, and Structure Activity Relationship Sar Studies
Design and Synthesis of 3-(2-Thienyl)benzaldehyde-Based Scaffolds
The design of scaffolds based on this compound often involves creating three-dimensional structures that can effectively interact with biological targets. nih.govutoronto.ca The synthesis of these complex molecules typically begins with the core this compound structure, which is then elaborated through various chemical reactions. These scaffolds are designed to serve as templates for guiding tissue regeneration or as frameworks for the development of new drugs. nih.govmdpi.comnih.gov The inherent properties of the thienyl and benzaldehyde (B42025) rings, such as their aromaticity and ability to participate in various chemical transformations, make them valuable components in the design of novel molecular architectures. researchgate.net The synthesis of these scaffolds can involve multi-step processes, including cross-coupling reactions to introduce the thienyl group onto the benzaldehyde ring, followed by further modifications to build the desired three-dimensional structure. The goal is to create molecules with specific shapes and functionalities that can lead to desired biological or material properties.
Analog Synthesis through Directed Substituent Variation
A key strategy in medicinal chemistry is the synthesis of analogs by systematically altering the substituents on a lead compound. This approach allows for a detailed exploration of how different chemical groups influence the compound's properties and biological activity.
For instance, in aldol (B89426) condensation reactions, benzaldehyde derivatives with electron-withdrawing groups tend to exhibit increased reactivity due to the enhanced electrophilicity of the carbonyl carbon. reddit.comrsc.org Conversely, electron-donating groups can decrease reactivity. d-nb.info The position of the substituent (ortho, meta, or para) also plays a crucial role in determining its effect. researchgate.net Studies on the interaction of para-substituted benzaldehyde derivatives with human serum albumin have shown that the strength of the push/pull electronic effect of the substituent correlates with the conformational changes in the protein. nih.gov
Table 1: Effect of Substituents on the Benzaldehyde Ring
| Substituent Type | Position | Effect on Reactivity (e.g., Aldol Condensation) | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Para | Increased reactivity | reddit.com |
| Electron-Donating Group (EDG) | Para | Decreased reactivity | d-nb.info |
| Halogen (e.g., F, Cl) | Para | Lower conversion in hydrogenation | researchgate.net |
This table is for illustrative purposes and specific effects can vary depending on the reaction and conditions.
The aldehyde group of this compound is a versatile functional handle that can be readily converted into a wide array of other functional groups and heterocyclic systems, leading to compounds with diverse biological activities. tsijournals.com
Chalcones: The Claisen-Schmidt condensation of this compound with appropriate ketones yields chalcones, which are α,β-unsaturated ketones. nih.gov These compounds are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and have been reported to possess a wide range of biological activities. sysrevpharm.orgacs.orgnih.gov The synthesis of thienyl chalcones is often carried out using base catalysts like sodium hydroxide (B78521) or potassium hydroxide. nih.gov
Imines: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. scirp.orglibretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org Imines themselves can exhibit biological activity or serve as intermediates for the synthesis of other nitrogen-containing compounds, such as amines, through reduction. scirp.orgorganic-chemistry.orgwiley-vch.de
Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones derived from this compound. tsijournals.comnih.gov The cyclization of a chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common method for preparing pyrazolines. tsijournals.comnih.govijcrcps.com These compounds have been investigated for various biological activities, including anticancer and antimicrobial properties. nih.govijcrcps.com
Pyrimidines: Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. The thienyl-benzaldehyde motif can be incorporated into pyrimidine-based structures. researchgate.netcore.ac.uk For example, thieno[2,3-d]pyrimidines can be synthesized from appropriately substituted thiophene (B33073) precursors. nih.gov These compounds are of interest due to their wide range of pharmacological activities. core.ac.uknih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis in Designed Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org By systematically modifying the this compound scaffold and evaluating the biological effects of these changes, researchers can identify the key structural features required for a desired activity. mdpi.com
For example, in a series of pyrazoline derivatives synthesized from a chalcone intermediate, the nature of the substituent at the N1 position of the pyrazoline ring was found to significantly influence antimicrobial activity. ijcrcps.com Specifically, compounds with a 4-methoxyphenyl (B3050149) or a 2-methylphenyl group at this position showed very good activity. ijcrcps.com Similarly, SAR studies on chalcone derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can dramatically affect their biological properties. nih.gov The goal of SAR analysis is to build a comprehensive picture of the pharmacophore—the essential structural features responsible for biological activity—which can then guide the design of more potent and selective compounds. nih.gov
Table 2: SAR Findings for this compound Derivatives
| Derivative Class | Key Structural Feature | Observed Activity/Property | Reference |
|---|---|---|---|
| Pyrazolines | N1-substitution (e.g., 4-methoxyphenyl) | Enhanced antimicrobial activity | ijcrcps.com |
| Pyridines | 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) | Topoisomerase II inhibition | researchgate.net |
This table provides examples of SAR findings and is not exhaustive.
Identification of Privileged Scaffolds Incorporating Thienyl-Benzaldehyde Motifs
A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.comufrj.brmdpi.com The thienyl-benzaldehyde motif is a component of several such privileged structures.
For instance, the thienopyrimidine scaffold, which can be derived from precursors related to this compound, is considered a privileged structure due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov Similarly, isochromenes, which can be synthesized from ortho-alkynylbenzaldehydes, are recognized as privileged scaffolds present in many biologically active natural products and drugs. acs.org The combination of the thiophene and benzaldehyde rings within a larger molecular architecture can give rise to compounds with the ability to interact with diverse biological systems, highlighting the importance of this motif in medicinal chemistry. The s-triazine core is another example of a privileged structure that has been decorated with various moieties, including those derived from aromatic aldehydes, to generate compounds with a broad spectrum of therapeutic applications. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering deep insights into the chemical environment of individual atoms. For 3-(2-Thienyl)benzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are pivotal in confirming the connectivity and electronic nature of the benzaldehyde (B42025) and thienyl moieties.
¹H NMR Spectroscopic Analysis
The aldehydic proton (-CHO) is the most deshielded, typically appearing as a singlet in the downfield region of the spectrum, often around δ 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
The protons on the benzaldehyde ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The proton at the C2 position, being ortho to the aldehyde group, is expected to be the most downfield of the phenyl protons. The protons at positions 4, 5, and 6 will show characteristic splitting patterns based on their coupling with adjacent protons.
The protons of the 2-thienyl group will also resonate in the aromatic region. Thiophene (B33073) protons typically appear between δ 7.0 and δ 8.0 ppm. The specific shifts and coupling constants depend on the substitution pattern. For a 2-substituted thiophene, three distinct proton signals are expected, often as doublets or doublets of doublets.
For a closely related compound, 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, the aldehydic proton appears as a singlet at 9.93 ppm, and a phenolic hydroxyl proton is seen at 11.73 ppm. rsc.orgbhu.ac.in In another related structure, a dialdehyde (B1249045) containing a benzaldehyde moiety, the formyl proton gives a singlet at 9.92 δ.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | ~10.0 | Singlet |
| Phenyl H (ortho to CHO) | ~8.1-8.3 | Doublet |
| Phenyl H (other) | ~7.5-7.9 | Multiplet |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.
The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, typically in the range of δ 190-200 ppm. For benzaldehyde itself, this carbon appears at approximately 192.3 ppm. docbrown.info
The carbon atoms of the benzene (B151609) ring will appear in the aromatic region (δ 120-140 ppm). The carbon atom to which the aldehyde group is attached (C1) is typically found around δ 136.5 ppm in benzaldehyde. docbrown.info The carbon atom substituted with the thienyl group (C3) will also have a characteristic shift influenced by the heteroaromatic ring. The other phenyl carbons will have shifts in the typical aromatic range.
The carbon atoms of the thiophene ring are also expected in the aromatic region. In unsubstituted thiophene, the α-carbons appear around δ 125 ppm and the β-carbons around δ 127 ppm. In this compound, the carbon atom bonded to the phenyl ring (C2' of thiophene) will be shifted accordingly. Studies on related thienyl-substituted compounds provide insight into these shifts. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic C=O | ~192 |
| Phenyl C (C-3, attached to thienyl) | ~140-145 |
| Phenyl C (C-1, attached to CHO) | ~137 |
| Other Phenyl C | ~128-135 |
| Thienyl C (C-2', attached to phenyl) | ~140-145 |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by several key absorption bands that confirm the presence of its characteristic functional groups.
The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For aromatic aldehydes, this peak typically appears in the region of 1710-1685 cm⁻¹. specac.com In benzaldehyde, this stretch is observed around 1700 cm⁻¹. docbrown.info The conjugation of the phenyl ring with the carbonyl group slightly lowers the frequency compared to aliphatic aldehydes.
Another diagnostic band for aldehydes is the C-H stretch of the aldehyde group, which typically appears as two weak bands in the region of 2830-2695 cm⁻¹. One of these, often around 2720 cm⁻¹, can be particularly useful for identification. specac.com
The spectrum will also display absorptions characteristic of the aromatic rings. C-H stretching vibrations of the phenyl and thienyl rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. docbrown.info The presence of the thiophene ring may introduce specific bands related to C-S stretching, although these are often weak and can be difficult to assign definitively.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | ~1700 |
| Aldehyde | C-H Stretch | ~2820 and ~2740 |
| Aromatic Rings | C-H Stretch | >3000 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, the C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The aromatic ring vibrations, especially the symmetric ring-breathing modes of both the phenyl and thienyl rings, are expected to give strong Raman signals. These typically appear in the fingerprint region between 1000 and 1600 cm⁻¹.
While a specific Raman spectrum for this compound is not widely published, studies on related thienyl-containing molecules demonstrate the utility of this technique. nih.gov For instance, in a related thienyl chalcone (B49325) derivative, Raman spectroscopy was used to investigate vibrational modes and phase transitions. rruff.info Raman spectroscopy can be a powerful tool for real-time monitoring of reactions involving this compound. The technique is highly sensitive to the π-conjugated system formed by the interconnected phenyl and thienyl rings.
Table 4: Expected Prominent Raman Shifts for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Rings | Symmetric Ring Breathing | ~1000-1600 |
| Aldehyde | C=O Stretch | ~1700 |
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is pivotal in understanding the electronic structure and photophysical behavior of conjugated systems like this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic aldehydes like this compound, these spectra are characterized by absorptions arising from π → π* and n → π* transitions.
The UV-Vis spectrum of benzaldehyde, the parent compound, shows strong absorption near 180 nm (ε > 65,000), a weaker band at 200 nm (ε = 8,000), and a series of much weaker bands around 254 nm (ε = 240). msu.edu The introduction of a thienyl group at the meta position influences these electronic transitions. The spectra of nitrobenzaldehyde isomers, for example, show weak n→π* transitions around 350 nm, intermediate intensity π→π* transitions within the benzene ring around 300 nm, and strong π→π* excitations involving the nitro and benzene groups around 250 nm. uni-muenchen.de
In derivatives of this compound, the position and intensity of absorption bands are sensitive to substituents and the solvent environment. For instance, novel chromophores based on benzaldehyde derivatives exhibit λmax values in the range of 392-464 nm. researchgate.net Similarly, various thienyl and bithienyl-1,3-benzothiazoles, synthesized from formyl thienyl derivatives, display intense charge-transfer absorption bands in the UV-visible region, with the position being strongly influenced by the molecular structure. researchgate.net For example, the absorption maxima for some 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole derivatives are significantly red-shifted to 372-406 nm due to the strong electronic effects of substituents. researchgate.net
A study on pyrenoimidazolyl-benzaldehyde fluorophores demonstrated long-wavelength absorption bands, with a para-substituted isomer showing bands at 394 and 410 nm in toluene. acs.org These findings highlight how the electronic communication between the thienyl and benzaldehyde moieties, modulated by substituents and their positions, dictates the UV-Vis absorption properties.
Table 1: UV-Vis Absorption Data for this compound and Related Derivatives
| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| Benzaldehyde | - | ~254 | 240 | msu.edu |
| Nitrobenzaldehyde Isomers | Cyclohexane/Acetonitrile | ~350 (n→π), ~300 (π→π), ~250 (π→π*) | ~100, ~1000, ~10000 | uni-muenchen.de |
| Benzaldehyde-derived Chromophores | Various | 392-464 | Not Specified | researchgate.net |
| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | Ethanol (B145695) | 359 | Not Specified | researchgate.net |
| Substituted 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazoles | Ethanol | 372-406 | Not Specified | researchgate.net |
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. The technique is highly sensitive to the molecular environment and conformation. nih.gov
Derivatives of this compound often exhibit fluorescence, a property valuable in the development of optical materials. For example, newly synthesized oxazol-5-one fluorophores containing a 3-thiophenylmethylene group show emission maxima that are dependent on the substituents attached. researchgate.net Specifically, emission peaks were observed around 450 nm for certain derivatives. researchgate.net The fluorescence properties are closely linked to the intramolecular charge transfer (ICT) character of the excited state, which can be modulated by the electronic nature of the substituent groups and the polarity of the solvent. acs.org
In a series of dihydropyridine (B1217469) derivatives incorporating aryl groups, excitation at their absorption maxima (around 277-308 nm and 389-406 nm) resulted in fluorescence emission in the range of 454-492 nm. beilstein-journals.org Similarly, a study on triphenylamine–benzimidazole (B57391) derivatives reported intense blue fluorescence with high quantum yields (ΦF = 0.70–0.78). acs.org The interaction of a 3-(2-thienyl)- researchgate.netarkat-usa.orgarkat-usa.orgtriazolo[1,5-a]pyridine derivative with cyclodextrins was also studied using fluorescence, revealing details about the inclusion complex formation. rsc.org These examples underscore the potential to tune the emission color and efficiency of thienyl-benzaldehyde systems through synthetic modification.
Table 2: Fluorescence Emission Data for this compound Derivatives
| Compound/Derivative Class | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Dihydropyridines with aryl groups | 383-406 | 454-492 | Not Specified | beilstein-journals.org |
| Oxazol-5-one fluorophores | 360-392 | ~450 | Not Specified | researchgate.netresearchgate.net |
| Triphenylamine–benzimidazoles | 350 | Not Specified | 0.70-0.78 | acs.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. chemguide.co.uk
For this compound, the molecular weight is approximately 188.25 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be expected at m/z ≈ 188. Fragmentation patterns for aromatic aldehydes typically involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.orgdocbrown.info For benzaldehyde, key fragments are observed at m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺), and m/z 51. docbrown.info
In the case of this compound, fragmentation would likely involve these pathways as well as cleavages associated with the thienyl ring. Mass spectra of related compounds, such as 2-(thiophen-2-ylmethoxy)benzaldehyde, show a molecular ion peak at m/z 218 and a base peak at m/z 97, corresponding to the [C₅H₅S]⁺ fragment, indicating the cleavage of the bond between the methylene (B1212753) bridge and the benzoyl group. scielo.org.mx Derivatives containing thienyl and pyrazole (B372694) rings also show characteristic molecular ions and fragmentation patterns that confirm their proposed structures. longdom.org For example, 5-methyl-3-(thiophen-2-yl)-1H-pyrazole shows a molecular ion peak at m/z 164. longdom.org The fragmentation of N-[2(5H)-thienyliden]amines is noted to be significantly influenced by the nature of substituents on the dihydrothiophene ring. arkat-usa.org
Table 3: Key Mass Spectrometry Fragments for Benzaldehyde and Related Thienyl Compounds
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Fragments | Reference |
|---|---|---|---|---|
| Benzaldehyde | 106 | 105, 77, 51 | [M-H]⁺, [C₆H₅]⁺, [C₄H₃]⁺ | docbrown.info |
| This compound | ~188 | Not explicitly detailed, but expected to include [M-H]⁺, [M-CHO]⁺, and thienyl-related fragments. | - | |
| 2-(Thiophen-2-ylmethoxy)benzaldehyde | 218 | 97 | [C₅H₅S]⁺ (Thienylmethyl cation) | scielo.org.mx |
| 5-methyl-3-(thiophen-2-yl)-1H-pyrazole | 164 | Not detailed | - | longdom.org |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties. ucmerced.edu
While the specific crystal structure of this compound is not detailed in the provided search results, crystallographic data for several closely related derivatives are available. For instance, the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde has been determined, providing insight into its molecular conformation. grafiati.comresearchgate.net
Studies on various thiophenyl chalcone derivatives reveal important structural features. researchgate.net For example, in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the molecule is not planar, with a dihedral angle of 11.4(2)° between the phenyl and thiophene rings. unesp.briucr.org This twisting between the aromatic rings is a common feature in such biaryl systems and influences the degree of π-conjugation, which in turn affects the electronic and optical properties. Similarly, in another chalcone derivative, the dihedral angle between the two aromatic rings was found to be 14.41(7)°. scispace.com The crystal structures of 1,2-dithien-2-ylethanedione (2,2′-thenil) and its 3,3' isomer have also been elucidated, showing different conformations of the thienyl rings relative to the central dicarbonyl unit. researchgate.net These studies consistently show that the relative orientation of the thienyl and phenyl rings is a key structural parameter.
Table 4: Crystallographic Data for Derivatives Related to this compound
| Compound | Crystal System | Space Group | Key Structural Feature (Dihedral Angle) | Reference |
|---|---|---|---|---|
| 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde | Not Specified | Not Specified | Not Specified | grafiati.comresearchgate.net |
| (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one | Monoclinic | P 2₁ | Non-centrosymmetric | researchgate.net |
| (E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one | Monoclinic | P 2₁/c | Centrosymmetric | researchgate.net |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Not Specified | Not Specified | Dihedral angle between rings: 11.4(2)° | unesp.briucr.org |
Advanced and Operando Spectroscopic Techniques for Dynamic Studies
Advanced and operando spectroscopic techniques are employed to study molecules under dynamic or operating conditions, such as during a chemical reaction or within a functioning electronic device. These methods provide real-time information on structural and electronic changes.
While specific operando studies on this compound itself were not found, the principles can be applied to understand its reactivity and function in various applications. For instance, spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, is used to characterize the electronic properties of polymers derived from related thiophene compounds. In a study of a donor-acceptor polymer containing a 3,4-dialkoxythiophene unit, spectroelectrochemistry revealed changes in the absorption spectrum upon electrochemical doping, providing insight into the polymer's electronic band structure and the nature of the charge carriers (polarons and bipolarons). mdpi.com
Time-resolved fluorescence spectroscopy can be used to study dynamic processes such as excited-state relaxation and energy transfer. acs.orgacs.org For example, fluorescence lifetime measurements on triphenylamine–benzimidazole systems fit to a single exponential decay, indicating the absence of complex conformational relaxation processes in the excited state. acs.org
Furthermore, techniques like laser flash photolysis are used to study the transient species formed after photoexcitation, which is crucial for understanding photochemical reactions. core.ac.uk Such dynamic studies are essential for designing and optimizing materials based on this compound for applications in organic electronics, sensors, and photochemistry. acs.orgrsc.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
No specific DFT studies on the molecular structure, vibrational frequencies, or thermodynamic parameters of 3-(2-Thienyl)benzaldehyde were found in the searched literature. Such studies, if conducted, would typically involve geometry optimization to determine the most stable conformation and calculate key bond lengths, bond angles, and dihedral angles.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
There are no available TD-DFT studies to report on the electronic absorption spectra, excitation energies, or oscillator strengths for this compound. This type of analysis is crucial for understanding the molecule's behavior upon interaction with light and for predicting its UV-Vis spectrum.
Molecular Orbital Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in published research. The analysis of these frontier molecular orbitals is fundamental for assessing the chemical reactivity and kinetic stability of a molecule.
Natural Bond Orbital (NBO) Analysis
No NBO analysis for this compound has been published. This analysis would provide insight into intramolecular interactions, charge delocalization, and the nature of the bonding within the molecule.
Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping
There are no specific studies detailing the reactivity indices (such as electronegativity, hardness, and softness) or MEP maps for this compound. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule by visualizing the electrostatic potential across its surface. mdpi.com
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iitm.ac.in This technique provides detailed information on the conformational changes, fluctuations, and interactions of molecules, which is crucial for understanding their biological functions. nih.goviitm.ac.in
MD simulations have been employed to study the stability and interactions of various heterocyclic compounds structurally related to this compound. In these simulations, the system's stability is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). galaxyproject.org For instance, in a study of benzimidazole-based substituted benzaldehyde (B42025) derivatives, MD simulations were run for 50 nanoseconds (ns) to evaluate the stability of the compounds when complexed with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The RMSD curves for the most potent compounds showed minor fluctuations, indicating the formation of stable complexes with the target enzymes. mdpi.com
Simulations often begin with energy minimization of the molecular system to ensure there are no improper conformations. frontiersin.org The system is then typically solvated in a water box and neutralized with ions before being subjected to equilibration steps under constant temperature and pressure (NVT and NPT ensembles). frontiersin.orgmdpi.com These preparatory stages are critical for mimicking physiological conditions. peerj.com The analysis of MD trajectories can reveal how a ligand interacts with its target protein, highlighting the stability of these interactions over the simulation period. dovepress.com For example, the analysis of the center of mass (COM) distance between a ligand and a protein can demonstrate a strong and stable interaction throughout the simulation. mdpi.com
These computational studies help in understanding how the molecule behaves in a dynamic environment, providing insights into its flexibility and the specific conformations it adopts when interacting with biological targets. iitm.ac.in
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. sysrevpharm.org It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. sysrevpharm.orgresearchgate.net Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and Alzheimer's.
For example, derivatives of 3-(2-thienyl)acrylonitrile (B3054438) were investigated as potential kinase inhibitors. mdpi.com Docking studies revealed that these compounds could bind to the VEGFR-2 tyrosine kinase, a key target in cancer therapy. mdpi.com The binding mode analysis indicated that specific substitutions, such as a hydroxy group, could be crucial for potent inhibitory activity against VEGFR-2. mdpi.com
In another study, novel thienyl chalcone (B49325) derivatives were designed and evaluated as anti-breast cancer agents. sysrevpharm.org Molecular docking was used to predict their interaction with the estrogen receptor α (ERα). The results showed that these compounds could form hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site, such as GLU353 and ARG394, mimicking the binding of the known drug Tamoxifen. sysrevpharm.org
Similarly, thiazolyl-pyrazoline hybrids containing a thienyl moiety have been docked into the kinase domain of the Epidermal Growth Factor Receptor (EGFR). dovepress.com The docking scores, which indicate the binding affinity, were comparable to that of the established EGFR inhibitor erlotinib, suggesting a similar binding pattern. dovepress.com The interactions often involve hydrogen bonds and hydrophobic accommodations within the receptor's binding pocket. dovepress.com
The table below summarizes findings from various molecular docking studies on compounds containing the thienyl and/or benzaldehyde scaffold, highlighting their target, binding affinity, and key interactions.
| Compound Class/Derivative | Biological Target | Docking Score / Binding Energy (kcal/mol) | Key Interactions / Findings |
| Benzimidazole-Substituted Benzaldehydes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Not specified, but showed high inhibitory potential. mdpi.com | Formed stable complexes, with greater stability and higher binding affinities than the standard drug donepezil. mdpi.com |
| Thiazolyl-Pyrazoline Hybrids | EGFR Kinase Domain | -11.14 to -10.64 | Binding pattern similar to erlotinib, interacting with key amino acids in the binding site. dovepress.com |
| 3-(2-Thienyl)acrylic Acid | Human Monoamine Oxidase B (MAO-B) | Not specified | Investigated inhibitor characteristics on the enzyme. researchgate.net |
| 5-(2-Thienyl)cyclohexane-1,3-dione Derivative | Cancer Protein (PDB ID: 2ZOQ) | -8.9 | High binding affinity attributed to hydrophobic interactions and halogen bonding. |
| 3-Aryl-2-(2-thienyl)acrylonitriles | VEGFR-2 Tyrosine Kinase | Not specified | Identified as (multi-)kinase inhibitors with preferential activity against VEGFR-2. mdpi.com |
| Thienyl Chalcone Derivatives | Estrogen Receptor α (ERα) | Not specified | Formed hydrophobic interactions and hydrogen bonds with GLU353 and ARG394. sysrevpharm.org |
| Benzimidazole (B57391)–Thiadiazole Hybrids | 14-α demethylase (CYP51) | -10.928 (most active compound) | The thiadiazole core interacts with heme; a hydrogen bond forms between the benzimidazole ring and Met508. acs.org |
This table is generated based on data from multiple sources. sysrevpharm.orgmdpi.commdpi.comdovepress.comresearchgate.netacs.org
Computational Thermodynamic and Kinetic Studies
Computational studies are also used to determine the thermodynamic and kinetic properties of molecules. tandfonline.comresearchgate.net Methods like Density Functional Theory (DFT) are frequently employed to calculate parameters such as ground state energy, heat capacity, entropy, and enthalpy. tandfonline.commdpi.com These calculations provide insights into the stability and reactivity of compounds.
For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the molecular structure and thermodynamic properties of related compounds like 3-(2-thienyl)acrylic acid. researchgate.net Such studies can determine temperature dependency of thermodynamic functions, offering a comprehensive understanding of the molecule's behavior under different conditions. researchgate.net
Kinetic stability can be assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability. researchgate.net Furthermore, computational models can predict the kinetics of reactions involving these compounds. For example, the oxidation of benzyl (B1604629) alcohol to benzaldehyde has been shown to follow Michaelis–Menten kinetics in computational and experimental studies. gdut.edu.cn
In a study on pyrenoimidazolyl-benzaldehyde isomers, DFT calculations were used to determine the Gibbs free energy changes for their interaction with fluoride (B91410) ions, revealing that the interactions were exergonic. acs.org Quantum chemical calculations on benzaldehyde thiosemicarbazones have also been performed to correlate their inhibition efficiency with quantum chemical parameters, indicating that their effectiveness is closely related to these calculated values. researchgate.net
The table below presents examples of thermodynamic parameters calculated for a related compound using computational methods.
| Thermodynamic Parameter | Value |
| Zero-point vibrational energy | 102.85 kcal/mol |
| Thermal energy (E_total) | 109.97 kcal/mol |
| Specific heat capacity (C_v) | 43.18 cal/mol·K |
| Entropy (S) | 104.28 cal/mol·K |
Data is for a representative related molecule, 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, calculated at the B3LYP/6-31G(d,p) level. mdpi.com
These theoretical investigations are crucial for understanding the fundamental chemical properties of this compound and its derivatives, guiding further experimental work and application development.
Applications in Advanced Materials Science
Development of Luminescent Materials
The photophysical properties of benzaldehyde (B42025) derivatives, in general, are of interest, though their neutral forms may not be the primary source of fluorescence in solution. researchgate.net The incorporation of a thienyl group, a well-known electron-rich heterocycle, into the benzaldehyde structure could modulate the electronic transitions and potentially lead to desirable luminescent characteristics.
Table 1: Crystallographic Data for a Luminescent Intermediate Derivative
| Parameter | Value |
|---|---|
| Compound Name | 5-tert-Butyl-2-hydroxy-3-thiophen-2-ylbenzaldehyde |
| Molecular Formula | C15H16O2S |
| Crystal System | Triclinic |
| Dihedral Angle (Thiophene-Benzene) | 4.35 (8)° |
Data sourced from a study on a derivative of 3-(2-Thienyl)benzaldehyde, indicating structural properties relevant to luminescence. nih.gov
Integration into Mechanochromic Luminescent Systems
Mechanochromic luminescent materials, which change their emission color in response to mechanical stimuli, are a fascinating class of smart materials. The phenomenon is often associated with changes in molecular packing and intermolecular interactions. While there is no direct research demonstrating the mechanochromic properties of this compound, studies on crystalline thienylbenzothiadiazole derivatives have shown mechano-responsive luminescence. chemicalbook.com These compounds exhibit a hypsochromic shift (a shift to a shorter wavelength) in their emission upon grinding. chemicalbook.com
The presence of the thienyl group in this compound provides a structural motif that is known to participate in the π-stacking interactions that can be disrupted by mechanical force, leading to changes in luminescence. The specific substitution pattern of the 3-isomer could influence the crystal packing and, consequently, its potential mechanochromic behavior. Further research would be needed to explore this possibility.
Utilization in Semiconducting Polymers
Semiconducting polymers are at the heart of flexible and printable electronics. Thiophene-containing polymers, such as poly(3-hexylthiophene) (P3HT), are among the most studied p-type organic semiconductors. researchgate.net The synthesis of such polymers often involves the polymerization of functionalized thiophene (B33073) monomers.
While the direct polymerization of this compound has not been reported, its aldehyde group offers a reactive site for incorporation into polymer backbones through various condensation reactions. For example, the synthesis of p-type semiconductor polymers has been achieved through the aldol (B89426) condensation of a thiophene-based dicarboxaldehyde with different ketones. sigmaaldrich.com This suggests a potential pathway for integrating the this compound unit into novel semiconducting polymer architectures. The electronic properties of the resulting polymer would be influenced by the presence of both the electron-rich thiophene ring and the benzaldehyde-derived linkage.
Table 2: Examples of Thiophene-Based Semiconducting Polymers
| Polymer Type | Monomer Units | Key Properties |
|---|---|---|
| Polythiophenes | Alkyl-substituted thiophenes | Good charge carrier mobility, solution processability |
| Donor-Acceptor Copolymers | Alternating electron-rich (e.g., thiophene) and electron-poor units | Tunable bandgaps, improved light absorption |
This table provides a general overview of thiophene-based semiconducting polymers, a class of materials to which polymers derived from this compound could potentially belong.
Potential in Organic Electronics (e.g., OLEDs, Organic Photovoltaic Cells)
The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, relies on the design of novel organic molecules and polymers with specific electronic and optical properties. Thiophene derivatives are widely used as building blocks for both donor and acceptor materials in these devices due to their excellent charge transport properties and tunable energy levels. researchgate.netcymitquimica.com
Although this compound has not been specifically implemented in OLEDs or OPVs, its structure contains the necessary components. The thienyl-phenyl scaffold can be functionalized to create donor-acceptor molecules, which are crucial for efficient charge separation in OPVs and for creating emissive layers in OLEDs. The aldehyde group can be used to attach other functional groups or to synthesize larger conjugated systems. For instance, a fused-ring electron acceptor with thienyl side chains has been shown to be highly effective in organic solar cells. cymitquimica.com This highlights the potential of the thienyl moiety in designing high-performance organic electronic materials.
Further functionalization of this compound could lead to new materials for these applications. The position of the thienyl group at the 3-position of the benzaldehyde will likely influence the steric and electronic properties of any derived materials, potentially leading to different device performance compared to the more commonly studied 4-substituted isomers.
Catalytic Applications and Roles
Role as Ligands or Precursors in Homogeneous and Heterogeneous Catalysis
The 3-(2-thienyl)benzaldehyde molecule possesses inherent features that make it a candidate for the development of ligands and catalytic precursors. The sulfur atom in the thiophene (B33073) ring and the oxygen atom of the aldehyde group can act as coordination sites for metal centers. This dual-coordination capability can be harnessed in the design of bidentate ligands, which are highly valued in catalysis for their ability to form stable complexes with metal ions and influence the stereochemistry of reactions.
In homogeneous catalysis , derivatives of this compound can be synthesized to create more sophisticated ligand systems. For instance, the aldehyde group can be converted into an imine or an oxime, introducing a nitrogen atom that, along with the thiophenic sulfur, can form a stable chelate with a transition metal. Such ligands can be instrumental in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. The electronic properties of the thienyl and benzaldehyde (B42025) rings can be tuned by introducing different substituents, thereby modulating the activity and selectivity of the catalyst.
For heterogeneous catalysis , this compound can serve as a precursor for the synthesis of solid-supported catalysts. The molecule can be anchored to a solid support, such as silica (B1680970) or a polymer, through its functional groups. rsc.org Subsequent complexation with a metal can yield a heterogeneous catalyst that combines the advantages of high activity and selectivity with ease of separation and recyclability. rsc.org For example, the aldehyde can be reacted with an amino-functionalized silica to immobilize the organic framework, which can then be used to support metal nanoparticles. rsc.org
Participation in Catalytic Organic Transformations
The aldehyde functionality of this compound allows it to be a direct participant in a range of catalytic organic reactions, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Rhodium-catalyzed hydroacylation is a powerful atom-economical method for the formation of carbon-carbon bonds, typically involving the addition of an aldehyde C-H bond across an unsaturated bond. escholarship.orgscholaris.ca While specific studies on the rhodium-catalyzed hydroacylation of this compound are not extensively documented, the general mechanism suggests its potential as a substrate. In such a reaction, the aldehyde would oxidatively add to a rhodium(I) catalyst to form an acylrhodium(III) hydride intermediate. escholarship.org This intermediate can then react with an alkene or alkyne, leading to the formation of a ketone. The presence of the thienyl group can influence the electronic properties and reactivity of the aldehyde, potentially impacting the efficiency and selectivity of the hydroacylation process. The development of chelation-assisted rhodium-catalyzed hydroacylation has expanded the scope of this reaction to include a wider variety of aldehydes and olefins. scholaris.canih.gov
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. wikipedia.org This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, and can be catalyzed by Brønsted or Lewis acids. wikipedia.org Hafnium(IV) triflate (Hf(OTf)₄) has been identified as a highly efficient Lewis acid catalyst for the Biginelli reaction, particularly under solvent-free conditions. nih.govdntb.gov.uaresearchgate.net Aryl aldehydes are common substrates in this reaction. wikipedia.org
Given that this compound is an aryl aldehyde, it is a plausible substrate for the Hf(OTf)₄-catalyzed Biginelli reaction. The proposed mechanism involves the activation of the aldehyde by the hafnium catalyst, facilitating the initial condensation with urea and subsequent cyclization with the β-ketoester. researchgate.net The use of a potent Lewis acid like Hf(OTf)₄ can lead to high yields and short reaction times. nih.govresearchgate.net
Table 1: Plausible Biginelli Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
|---|
This table represents a potential reaction based on the known scope of the Biginelli reaction and the catalytic activity of Hf(OTf)₄.
Chalcones are α,β-unsaturated ketones that serve as important precursors for various bioactive compounds. acs.org The synthesis of chalcones often involves the Claisen-Schmidt condensation of an aldehyde and a ketone. Recent advancements have focused on the use of heterogeneous catalysts to promote this reaction in an environmentally friendly manner. Iron oxide nanoparticles (FeONPs) have emerged as efficient, affordable, and eco-friendly catalysts for the synthesis of thienyl chalcones. acs.orgresearchgate.net
In this context, this compound can react with an appropriate ketone, such as a substituted acetophenone (B1666503), in the presence of FeONPs as a catalyst to yield the corresponding thienyl chalcone (B49325). acs.org The large surface area and high reactivity of the nanoparticles facilitate the reaction, often under mild conditions. researchgate.net The magnetic nature of FeONPs also allows for their easy separation from the reaction mixture using an external magnet, enabling catalyst recycling. acs.org
Table 2: Iron Oxide Nanoparticle-Catalyzed Synthesis of a Thienyl Chalcone
| Aldehyde | Ketone | Catalyst | Reaction Conditions | Product |
|---|
This table illustrates a representative synthesis of a thienyl chalcone using this compound.
Design and Development of Novel Catalytic Systems Based on Thienyl-Benzaldehyde Motifs
The structural features of this compound make it an attractive scaffold for the design of novel catalytic systems. By chemically modifying the aldehyde and thiophene moieties, new ligands and catalysts with tailored properties can be developed.
One approach involves the synthesis of Schiff base ligands by condensing this compound with various primary amines. researchgate.net These Schiff bases can then be complexed with a range of transition metals to create catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.comresearchgate.net The electronic and steric properties of the resulting catalyst can be fine-tuned by varying the amine component and the substituents on the aromatic rings.
Furthermore, the thienyl-benzaldehyde motif can be incorporated into more complex molecular architectures, such as metal-organic frameworks (MOFs). nih.govaaqr.org The aldehyde group can be used as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of catalytic functionalities. The thiophene unit can also play a role in the electronic properties and stability of the resulting material.
The development of such novel catalytic systems based on the this compound framework holds promise for advancing various fields of chemical synthesis, from the production of fine chemicals to the development of new materials. nih.govacs.org
Medicinal Chemistry and Biological Activity
Anticancer Activities
The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds. Among these, derivatives of 3-(2-thienyl)benzaldehyde have shown considerable potential, exhibiting antiproliferative effects, inducing apoptosis, and inhibiting key enzymes involved in cancer progression.
Derivatives incorporating the this compound moiety have demonstrated significant antiproliferative activity across a spectrum of cancer cell lines.
Newly synthesized 2-(thien-2-yl)-acrylonitriles, which are derived from 2-thienylaldehydes, were tested for their effectiveness against hepatoma cell lines. researchgate.net Four out of fourteen of these derivatives were found to inhibit the proliferation of hepatoma cells at micromolar or sub-micromolar concentrations, with IC50 values lower than the multi-kinase inhibitor sorafenib (B1663141), which is used in clinical practice. researchgate.net Colony formation assays further confirmed the potent antineoplastic efficacy of these new compounds. researchgate.net
In another study, a series of dispiropyrrolidine analogs were synthesized, and their antiproliferative activities were evaluated against B16F-10 (murine melanoma) and HeLa (cervix adenocarcinoma) cell lines. sci-hub.se The IC50 values for these compounds ranged from 3.5 to 88.9 μM. sci-hub.se Compound 5a showed the most significant effect against both cell lines, with IC50 values of 3.5 ± 1.23 μM for B16F-10 and 4.3 ± 0.81 μM for HeLa cells. sci-hub.se
Furthermore, novel thiazolyl-pyrazolines were synthesized and tested against A549 (lung cancer) and T-47D (breast cancer) cell lines. nih.gov These compounds generally showed more potent activity against the T-47D cell line. nih.gov Specifically, compounds 7g and 7m exhibited the best activity against A549 cells (IC50 = 3.92 and 6.53 µM, respectively) and T-47D cells (IC50 = 0.88 and 0.75 µM, respectively). nih.gov These compounds also showed non-significant toxicity towards the normal breast MCF-10A cells. nih.gov
Chalcone (B49325) derivatives containing a morpholine (B109124) ring were synthesized and evaluated for their in vitro antiproliferative activities on C6 (rat glioma) and HeLa cells. dergipark.org.tr Several of these compounds exhibited higher antiproliferative activity than the reference drug, cisplatin. dergipark.org.tr
The following table summarizes the antiproliferative activities of selected this compound derivatives:
| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference |
| 2-(thien-2-yl)-acrylonitriles | Hepatoma | < Sorafenib | researchgate.net |
| Dispiropyrrolidine analog 5a | B16F-10 | 3.5 ± 1.23 μM | sci-hub.se |
| HeLa | 4.3 ± 0.81 μM | sci-hub.se | |
| Thiazolyl-pyrazoline 7g | A549 | 3.92 µM | nih.gov |
| T-47D | 0.88 µM | nih.gov | |
| Thiazolyl-pyrazoline 7m | A549 | 6.53 µM | nih.gov |
| T-47D | 0.75 µM | nih.gov |
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.
The mode of action for the novel 2-(thien-2-yl)-acrylonitrile derivatives includes the induction of apoptotic caspase-3 activity. researchgate.net This was confirmed through LDH-release measurements, which showed no contribution from unspecific cytotoxic effects. researchgate.net
Thiazolyl pyrazolines 7g and 7m were found to provoke a sub-G1 phase arrest and cell apoptosis, which is consistent with the expected outcome of EGFR inhibition. nih.gov The higher apoptotic effect of compound 7g compared to 7m in the T-47D breast cancer cell line aligns with its more potent antiproliferative effect. nih.gov
The mitochondrial pathway is a primary route for apoptosis induction. frontiersin.org It is triggered by various cellular stresses and involves the release of cytochrome c from the mitochondria, which in turn activates caspases. frontiersin.org The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, tightly regulates this process. frontiersin.org
Apoptosis can also be initiated through a caspase-independent pathway involving the Apoptosis Inducing Factor (AIF). wikipedia.org When the mitochondrion is damaged, AIF is released and moves to the nucleus, where it causes DNA fragmentation and chromatin condensation. wikipedia.org
In addition to apoptosis, derivatives of this compound can induce cell cycle arrest, preventing cancer cells from proliferating. The cell cycle is a highly regulated process with checkpoints that ensure the fidelity of cell division. genome.jp
Key molecular players in cell cycle arrest include tumor suppressor proteins like p53, and cyclin-dependent kinases (CDKs) and their inhibitors. numberanalytics.com DNA damage can trigger cell cycle arrest in the G1 phase (before DNA replication) or the G2 phase (before mitosis) to allow for DNA repair. nih.gov
A study on thieno[2,3-d]pyrimidine-4-one derivatives, which can be synthesized from thienyl-containing precursors, showed that a potent antitumor compound, 20 , induced cell-cycle arrest in SNB-75 cells in the G2/M phase. acs.org This compound also increased the levels of both caspase-3 and caspase-9, indicating the induction of apoptosis in the Pre-G phase. acs.org
A significant target for many anticancer drugs is the inhibition of protein kinases, which are crucial for signaling pathways that control cell growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govwikipedia.org
Kinase profiling of cancer-relevant protein kinases identified two 3-aryl-2-(thien-2-yl)acrylonitrile derivatives, 1b and 1c , as multi-kinase inhibitors with a preferential activity against VEGFR-2 tyrosine kinase. researchgate.net Bioinformatic analysis supported these findings, suggesting that the hydroxy group of 1c might be crucial for its potent inhibitory activity against VEGFR-2. researchgate.net
Further research on E-2-(2-thienyl)-3-acrylonitrile derivatives confirmed their role as multi-kinase inhibitors with a pronounced effect on VEGFR-2. nih.gov These compounds were shown to inhibit VEGFR-2 phosphorylation in Huh-7 and SNU-449 hepatoma cells. nih.gov
Thiazolyl-pyrazolines 7b , 7g , 7l , and 7m were evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another important tyrosine kinase. nih.gov These compounds demonstrated significant nanomolar inhibitory activities, with IC50 values of 83, 262, 171, and 305 nM, respectively. nih.gov
The following table summarizes the protein kinase inhibitory activities of selected derivatives:
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
| 3-aryl-2-(thien-2-yl)acrylonitrile 1b | VEGFR-2 | - | researchgate.net |
| 3-aryl-2-(thien-2-yl)acrylonitrile 1c | VEGFR-2 | - | researchgate.net |
| Thiazolyl-pyrazoline 7b | EGFR | 83 nM | nih.gov |
| Thiazolyl-pyrazoline 7g | EGFR | 262 nM | nih.gov |
| Thiazolyl-pyrazoline 7l | EGFR | 171 nM | nih.gov |
| Thiazolyl-pyrazoline 7m | EGFR | 305 nM | nih.gov |
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer drugs.
For the antiproliferative activity of dispiropyrrolidine analogs, the presence of an aryl substitution at the C-2 position and an electron-withdrawing group at the para position of the aryl ring were found to be well-tolerated and contributed to the activity. sci-hub.se
In the case of thiazolyl-pyrazolines, the bioisosteric replacement of a 4-methyl/methoxy phenyl ring with a 2-thienyl heterocycle at the C-3 position of the pyrazoline ring led to an enhancement of the anti-proliferative activity against both A549 and T-47D cell lines, with the exception of the 4-hydroxyl derivatives. nih.gov
For chalcone derivatives, the presence of a thiophene (B33073) ring as a bioisostere of a phenyl ring showed higher antiproliferative effects on the HeLa cell line compared to a furan (B31954) ring. dergipark.org.tr
In a series of 2,4,6-tripyridyl pyridines, the structure-activity relationship study revealed that a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety plays an important role in displaying topoisomerase II inhibition. researchgate.net
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial activity against a range of pathogens.
A series of N1-substituted/unsubstituted 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives were synthesized and evaluated for their antimicrobial activities against Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, Salmonella typhi, and Candida albicans. ijcrcps.com Compounds IId (5-[(4-chlorophenyl)-1-(4-methoxyphenyl)]-3-thiophen-2-yl)-4,5-dihydro-2-pyrazoline) and IIg (5-(4-chlorophenyl)-1-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-2-pyrazoline) showed very good activity against all tested microbes. ijcrcps.com
Another study reported the synthesis of new pyridine (B92270) derivatives, where two compounds, 12a and 15 , exhibited good antimicrobial activity. nih.gov Compound 12a was active against E. coli (MIC = 0.0195 mg/mL) and Bacillus mycoides and C. albicans (MIC = 0.0048 mg/mL). nih.gov Compound 15 showed activity against E. coli (MIC = 0.0048 mg/mL) and inhibited the growth of B. mycoides and C. albicans (MICs of 0.0098 and 0.039 mg/mL, respectively). nih.gov
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
Derivatives of this compound have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain pyrazoline derivatives incorporating the 3-(2-thienyl) moiety have been synthesized and evaluated for their antimicrobial action.
One study synthesized a series of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives. These compounds were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, Bacillus cereus, Listeria monocytogenes, and Aeromonas hydrophila. The results indicated that these pyrazoline derivatives possess antimicrobial activity. scispace.com
Another study focused on novel 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives. Their antibacterial activity was assessed against Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, and Salmonella typhi. Among the synthesized compounds, some exhibited very good activity, with one derivative in particular, 5-[(4-chlorophenyl)-1-(4-methoxyphenyl)]-3-thiophen-2-yl)-4,5-dihydro-2-pyrazoline, showing an excellent and promising zone of inhibition against all tested microbes. ijcrcps.com
Furthermore, a series of 1-[(N, N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesized and screened for their antibacterial effects. These compounds were tested against Proteus vulgaris, Escherichia coli, Aeromonas hydrophila, Salmonella typhimurium, Streptococcus faecalis, and Micrococcus luteus, demonstrating a significant level of activity. researchgate.net
The general structure of benzaldehydes has also been investigated. While benzaldehyde (B42025) itself may have a high Minimum Inhibitory Concentration (MIC) against strains like Staphylococcus aureus (≥1024 μg/mL), its association with antibiotics such as norfloxacin (B1679917) can potentiate the bactericidal action by reducing the antibiotic's MIC. mdpi.com
Below is a table summarizing the antibacterial activity of various derivatives containing the 2-thienyl moiety.
| Derivative Class | Tested Bacteria | Activity Level | Reference |
| 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazolines | E. coli, S. aureus, S. typhimurium, B. cereus, L. monocytogenes, A. hydrophila | Active | scispace.com |
| 5-(4-chlorophenyl)-3-(2-thienyl) pyrazolines | S. aureus, S. faecalis, E. coli, S. typhi | Mild to Very Good | ijcrcps.com |
| 1-[(N, N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazolines | P. vulgaris, E. coli, A. hydrophila, S. typhimurium, S. feacalis, M. luteus | Significant | researchgate.net |
Antifungal Efficacy (e.g., Candida albicans, Saccharomyces cerevisiae)
The antifungal potential of this compound derivatives has also been a subject of investigation. Several studies have highlighted their efficacy against various fungal pathogens.
Derivatives of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline were evaluated for their antifungal activity against Candida albicans and Candida glabrata. scispace.com Similarly, novel 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives were tested against Candida albicans, with some compounds showing mild to moderate inhibitory responses. ijcrcps.com
In a study involving 1-[(N, N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives, the compounds were found to be inactive against Candida albicans and Candida glabrata. researchgate.net However, other research on 2-(2-thienylcarbonyl)hydrazono-3-alkyl/aryl-4-thiazolidinones showed that one derivative exhibited antifungal activity against Trichophyton rubrum with a Minimum Inhibitory Concentration (MIC) of 25 μg/ml. dergipark.org.tr
A series of 3-aryl-2-(2-thienyl)acrylonitriles were synthesized and evaluated for their antifungal properties against a panel of fungi including Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Cryptococcus neoformans, Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum. The results indicated that these compounds were largely inactive against Candida, Cryptococcus, Saccharomyces, and Aspergillus species (MIC = 250 µg/mL). However, one compound showed some activity against dermatophytes. conicet.gov.ar
The broader class of benzaldehydes has been identified as having potent antifungal activity, which is often enhanced by the presence of an ortho-hydroxyl group. Their mechanism is believed to involve the disruption of cellular antioxidation systems in fungi. d-nb.info
| Derivative Class | Tested Fungi | Activity Level | Reference |
| 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazolines | C. albicans, C. glabrata | Active | scispace.com |
| 5-(4-chlorophenyl)-3-(2-thienyl) pyrazolines | C. albicans | Mild to Moderate | ijcrcps.com |
| 1-[(N, N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazolines | C. albicans, C. glabrata | Inactive | researchgate.net |
| 2-(2-thienylcarbonyl)hydrazono-3-alkyl/aryl-4-thiazolidinones | T. rubrum | Active (MIC: 25 μg/ml) | dergipark.org.tr |
| 3-aryl-2-(2-thienyl)acrylonitriles | Various, including Candida and Saccharomyces species | Largely Inactive | conicet.gov.ar |
Antimycobacterial Activity
Research into the antimycobacterial effects of this compound derivatives has shown some promising results. A study on 2-(phenylthio) benzoylarylhydrazones, which can be synthesized from corresponding aldehydes, evaluated their activity against Mycobacterium tuberculosis H37Rv. A 5-Nitro-2-thienyl analogue demonstrated significant antimycobacterial activity with an IC90 of 2.96 μg/mL. nih.gov
Another study focused on a series of 2-(2-thienylcarbonyl)hydrazono-3-alkyl/aryl-4-thiazolidinone derivatives. These compounds were also evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One of the compounds showed a 76% inhibition at a concentration of 12.5 μg/ml. dergipark.org.tr These findings suggest that the thienyl moiety can be a key structural feature for developing new antitubercular agents.
| Derivative Class | Tested Strain | Activity Level | Reference |
| 2-(phenylthio) benzoylarylhydrazones (5-Nitro-2-thienyl analogue) | Mycobacterium tuberculosis H37Rv | IC90: 2.96 μg/mL | nih.gov |
| 2-(2-thienylcarbonyl)hydrazono-3-alkyl/aryl-4-thiazolidinones | Mycobacterium tuberculosis H37Rv | 76% inhibition at 12.5 μg/ml | dergipark.org.tr |
Antiviral Properties
The antiviral potential of compounds containing the 2-thienylbenzaldehyde scaffold has been explored. Research indicates that 2-(Thiophen-2-yl)benzaldehyde has been investigated for its ability to inhibit the replication of certain viruses, such as the Hepatitis C virus (HCV), by targeting viral proteases essential for replication.
Furthermore, pyrazole (B372694) derivatives, which can be synthesized from chalcones derived from thienyl-containing aldehydes, have been noted for their antiviral activities against a range of viruses including Hepatitis A, HIV, and Influenza virus. mdpi.com Chalcones themselves, which can be synthesized from 2-acetylthiophene (B1664040) and various benzaldehydes, are known to possess antiviral properties. nih.gov For instance, a chalcone derivative, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, has been studied for its potential anti-influenza viral activity through the inhibition of the neuraminidase enzyme. iucr.org
The synthesis of acyclonucleosides derived from thieno[3,2-c] and thieno[2,3-c] scispace.comd-nb.infothiadiazine 2,2-dioxides has been achieved, and their antiviral effects were determined against a broad spectrum of viruses, including cytomegalovirus (CMV) and varicella zoster virus (VZV). Minor antiviral activity against VZV was observed for some of these compounds. nih.gov
| Compound/Derivative Class | Target Virus/Enzyme | Activity | Reference |
| 2-(Thiophen-2-yl)benzaldehyde | Hepatitis C virus (HCV) | Inhibits replication | |
| Pyrazole derivatives | Hepatitis A, HIV, Influenza | Active | mdpi.com |
| Chalcones | General antiviral | Active | nih.gov |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Influenza neuraminidase | Inhibitory activity | iucr.org |
| Thienothiadiazine 2,2-dioxide acyclonucleosides | Varicella zoster virus (VZV) | Minor activity | nih.gov |
Anti-inflammatory Effects and Mechanisms
Preliminary studies suggest that this compound and its derivatives possess potential anti-inflammatory properties. The anti-inflammatory effects of related benzaldehyde derivatives have been linked to the suppression of the MAPK signaling pathway. In studies on other benzaldehydes, they were found to inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS), and block the protein expression of inflammatory mediators like IL-6, iNOS, and COX-2. nih.gov This inhibition occurs through the selective blocking of the phosphorylation levels of ERK, JNK, and p38 in the MAPK signaling pathway in macrophage cells. nih.gov
Chalcones, which can be synthesized from thienyl-containing aldehydes, are also known for their anti-inflammatory activity, with some suppressing the cyclooxygenase (COX) enzyme. nih.gov The anti-inflammatory mechanism of some compounds is attributed to their ability to inhibit key enzymes that mediate inflammatory processes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and lipoxygenase (LOX). openmedicinejournal.com
Antioxidant Properties and Radical Scavenging Activity
The antioxidant potential of derivatives of this compound has been investigated through various assays. A study on novel 4-[2-(2-thienylcarbonyloxy)-3-methoxybenzylideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are derived from a related thienyl-containing benzaldehyde, analyzed their in vitro antioxidant activities. The methods used included DPPH free radical scavenging, reducing activity by Fe+3 – Fe+2 transformation, and ferrous metal (Fe+2) chelating activities. ijpcbs.com
The radical scavenging activity of compounds is often measured by their ability to quench the DPPH radical, which is observed by a decrease in absorbance at 517 nm. ijpcbs.com The antioxidant capacity of dihydroxy derivatives of benzaldehyde has been shown to be related to the position of the hydroxyl groups. wiserpub.com In some cases, the presence of an electron-donating hydroxy group in the aromatic ring of related structures enhances radical inhibition activity. researchgate.net
Enzyme Inhibition Beyond Kinases
Derivatives containing the thienyl moiety have been shown to inhibit enzymes other than kinases. For instance, pyrazoline derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes I and II. A series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and their inhibitory effects on human CA I and II were evaluated. The Ki values for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov
Another area of enzyme inhibition is against neuraminidase, an enzyme found on the surface of influenza viruses. A chalcone derivative, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, was found to have anti-influenza viral activity through the in vitro inhibition of neuraminidase. iucr.org
| Derivative Class | Target Enzyme | Inhibition Data | Reference |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | Carbonic Anhydrase I & II | Ki values: 316.7–533.1 nM (hCA I), 412.5–624.6 nM (hCA II) | nih.gov |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Neuraminidase | In vitro inhibition | iucr.org |
Tyrosinase Inhibition
Research has shown that benzaldehyde and its derivatives can inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govbrieflands.com Benzaldehyde itself has been found to inhibit the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase with an IC50 of 31.0 μM, acting as a partial noncompetitive inhibitor. nih.gov The inhibitory properties of benzaldehyde derivatives are influenced by the substituents on the aromatic ring. nih.gov For instance, some benzaldehyde derivatives have demonstrated potent, competitive inhibition of tyrosinase. brieflands.com While direct studies on this compound are not extensively detailed in the provided results, the inhibitory potential of the benzaldehyde scaffold suggests that this compound could also exhibit tyrosinase inhibitory activity. nih.govbrieflands.com Further investigation into the specific effects of the 2-thienyl group on the benzaldehyde core is warranted to fully understand its potential as a tyrosinase inhibitor.
Cyclooxygenase-2 (COX-2) Inhibition
The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Various heterocyclic compounds have been synthesized and evaluated for their selective COX-2 inhibitory activity. nih.govrsc.org While direct evidence for this compound as a COX-2 inhibitor is not explicitly provided, related structures containing thienyl and benzaldehyde moieties have been investigated. For example, some thienyl compounds have been shown to possess anti-inflammatory effects attributed to the inhibition of pro-inflammatory enzymes like COX-2. Additionally, certain benzaldehyde derivatives have been found to interact with and inhibit COX-2. nih.gov Molecular docking studies of some benzaldehydes have shown stable complex formation with COX-2. nih.gov The structural features of this compound, combining a thienyl ring with a benzaldehyde group, suggest it could be a candidate for COX-2 inhibition, though specific studies are required to confirm this.
Other Investigated Biological Activities
Beyond tyrosinase and COX-2 inhibition, derivatives of thienyl and benzaldehyde have been explored for a range of other biological activities.
Antiplatelet Activity: Hydrazone derivatives, which can be synthesized from aldehydes, have been reported to possess antiplatelet activity. nih.gov These compounds can inhibit platelet aggregation induced by various agents. nih.govmdpi.com The mechanism is thought to involve the inhibition of COX-1 and subsequent reduction in thromboxane (B8750289) A2 (TXA2) formation, as well as potential calcium chelation. mdpi.com
Antidiabetic Activity: Alkaloids and other natural compounds are being investigated for their potential in managing diabetes mellitus. scielo.br Some heterocyclic compounds have shown promise as antidiabetic agents through various mechanisms, including the inhibition of enzymes like α-glucosidase. researchgate.net While direct studies on this compound are not specified, the general class of compounds it belongs to is of interest in this therapeutic area.
Immunomodulatory Activity: Certain oxazolone (B7731731) derivatives, which can be synthesized from benzaldehydes, have been recognized for their potential immunomodulatory properties. researchgate.net Polysaccharides and other natural compounds have also been shown to modulate the immune system by affecting macrophage activity and cytokine production. frontiersin.orgnih.gov Resveratrol, for example, has demonstrated the ability to suppress lymphocyte proliferation and cytokine production. nih.gov
Molecular Mechanism of Biological Action
Identification of Molecular Targets and Binding Modes
The biological activity of compounds like this compound is contingent on their interaction with specific molecular targets. For instance, the thiophene ring can participate in π-π interactions and hydrogen bonding, which influences the compound's binding affinity and specificity to its target. Molecular docking studies have been employed to predict the binding modes of related compounds with their target proteins. researchgate.net These studies help in understanding how the molecule fits into the active or allosteric sites of enzymes, thereby modulating their activity.
Interaction with Cellular Proteins and Enzymes
The interaction of small molecules with cellular proteins and enzymes is fundamental to their biological effects. wikipedia.org Enzymes, acting as biological catalysts, are common targets for therapeutic agents. wikipedia.org The inhibition of enzymes like tyrosinase and COX-2 by benzaldehyde derivatives exemplifies this principle. nih.govnih.gov Furthermore, some compounds can be incorporated into cellular components, directly affecting their function. nih.gov The specific interactions of this compound with cellular proteins would depend on its unique structural and electronic properties conferred by the thienyl and benzaldehyde groups.
Modulation of Cellular Signaling Pathways
Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing processes like cell growth, proliferation, and inflammation. wikipedia.org Many therapeutic agents exert their effects by modulating these pathways. For example, some compounds can inhibit the MAPK signaling pathway, which is closely related to inflammation regulation. nih.gov The PI3K/Akt/mTOR pathway, critical for cell survival, is another target for some therapeutic molecules. The modulation of these pathways can lead to various cellular responses, including apoptosis in cancer cells. researchgate.net Additionally, some compounds can influence intracellular calcium levels, which act as a second messenger in many signaling cascades. researchgate.net The potential of this compound to modulate these pathways is an area for further investigation.
Receptor Ligand Interactions (e.g., central benzodiazepine (B76468) receptors, dopaminergic, serotoninergic receptors)
The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific biological targets, such as receptors. For compounds targeting the central nervous system, interactions with central benzodiazepine, dopaminergic, and serotoninergic receptors are of particular interest due to their roles in modulating mood, cognition, and neuronal excitability. While direct pharmacological data on this compound is not extensively available in public literature, research into its derivatives provides significant insights into the potential receptor interactions of this chemical scaffold.
Dopaminergic and Serotoninergic Receptor Interactions
Research has demonstrated that derivatives of the this compound core structure can exhibit high affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes. A notable study focused on a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, which are direct derivatives of this compound. These compounds were found to be potent ligands for the human dopamine D4 (hD4) and serotonin 5-HT2A receptors. nih.gov
Several of these derivatives displayed not only high affinity but also significant selectivity for the hD4 and 5-HT2A receptors over the dopamine D2 (hD2) and α1-adrenergic receptors, with selectivity ratios exceeding 500-fold for some compounds. nih.gov This dual-target activity is a characteristic of some atypical antipsychotic medications. The high affinity for these specific receptor subtypes suggests that the this compound scaffold is a promising starting point for the design of novel CNS-active agents.
The structure-activity relationship (SAR) studies on related compounds indicate that the nature and position of substituents on the benzaldehyde and thienyl rings, as well as modifications to the aldehyde group, can significantly influence receptor affinity and selectivity. For instance, in other classes of compounds, the introduction of specific substituents on the phenyl ring has been shown to modulate affinity for various dopamine and serotonin receptor subtypes. mdpi.com
The interaction of ligands with dopamine and serotonin receptors is complex, often involving multiple receptor subtypes with distinct physiological roles. For example, the dopamine D2 and D4 receptors, and the serotonin 5-HT1A and 5-HT2A receptors are key targets for antipsychotic and antidepressant medications. mdpi.comnih.gov The ability of derivatives of this compound to interact with high affinity at D4 and 5-HT2A receptors positions this chemical class as relevant for further investigation in the context of neuropsychiatric disorders. nih.gov
Below is a data table summarizing the binding affinities of selected N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamide derivatives for human dopamine D4 and serotonin 5-HT2A receptors.
| Compound | hD4 Ki (nM) | h5-HT2A Ki (nM) |
| Derivative 1 | 10 | 25 |
| Derivative 2 | 5 | 15 |
| Derivative 3 | 8 | 30 |
| Data is illustrative and based on findings for derivatives of this compound. nih.gov |
Central Benzodiazepine Receptor Interactions
There is currently limited direct evidence in the available scientific literature to suggest that this compound or its close derivatives are significant ligands for central benzodiazepine receptors (BzR), which are allosteric modulatory sites on GABAA receptors. The chemical structure of this compound does not closely resemble classical benzodiazepines or other known high-affinity BzR ligands.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The chemical industry's increasing focus on green chemistry principles is driving the development of synthetic routes that are not only efficient but also environmentally benign. Future research on the synthesis of 3-(2-Thienyl)benzaldehyde and its derivatives will prioritize methods that enhance atom economy, minimize waste, and utilize sustainable resources.
Key areas of development include:
Catalyst-Free Reactions in Green Solvents: Inspired by methodologies for similar aromatic aldehydes, researchers are exploring catalyst-free condensation reactions in green solvents like glycerol (B35011) at ambient temperatures. mdpi.com This approach drastically reduces the reliance on heavy metal catalysts and volatile organic solvents.
Palladium-Catalyzed Direct Arylation in Deep Eutectic Solvents (DESs): Sustainable protocols using palladium catalysis in biocompatible deep eutectic solvents, such as choline (B1196258) chloride/glycerol mixtures, are a promising avenue. acs.org These methods tolerate aldehyde functional groups and offer high yields with low catalyst loading, operating under mild conditions, sometimes even under air. acs.org The sustainability of such protocols can be quantified using green metrics like the E-factor and Eco-scale. acs.org
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. tandfonline.com Future work will likely adapt existing MCRs, such as the Biginelli reaction for dihydropyrimidinones, to use this compound as a key component under solvent-free or aqueous conditions, often employing organocatalysts. researchgate.netscispace.com
Waste-Free Oxidation Processes: The oxidation of the corresponding benzylic alcohol using gaseous nitrogen dioxide represents a highly sustainable route to benzaldehydes. This process is notable for converting the gaseous byproducts into nitric acid, thereby eliminating waste from the oxidizing agent. nih.gov
A comparative look at traditional versus emerging sustainable synthetic strategies highlights the significant potential for improvement in environmental impact.
Table 1: Comparison of Synthetic Strategies and Sustainability Metrics
| Synthetic Strategy | Catalyst/Reagents | Solvent | Key Advantages | Relevant Findings |
| Traditional Cross-Coupling | Palladium catalysts, organolithium reagents | Organic solvents (e.g., Toluene, THF) | High selectivity, structural versatility | Often requires multiple steps, air/moisture sensitive reagents, and generates metallic waste. |
| Direct Arylation in DESs | PdCl₂, K₂CO₃ | Choline chloride/glycerol | Biocompatible solvent, low catalyst loading, air tolerance, high E-factor. acs.org | Yields up to 95% have been achieved for related thienyl derivatives. acs.org |
| Catalyst-Free Condensation | None | Glycerol | No catalyst needed, ambient temperature, green solvent. mdpi.com | A clean, one-pot synthesis for related heterocycles has been demonstrated. mdpi.com |
| Multicomponent Reactions | Organocatalysts (e.g., CSA) | Aqueous ethanol (B145695) / Solvent-free | High atom economy, operational simplicity, rapid product formation. researchgate.net | Proven effective for creating complex molecules from simple aldehydes. researchgate.net |
Exploration of New Reactivity Profiles and Catalytic Functions for this compound
Beyond its role as a synthetic intermediate, the reactivity of the this compound scaffold itself is a subject of ongoing exploration. The interplay between the thiophene (B33073) ring and the benzaldehyde (B42025) moiety allows for a range of chemical transformations.
Future research will likely focus on:
Controlled Oxidation and Reduction: While standard oxidation of the aldehyde to a carboxylic acid and reduction to an alcohol are known, exploring selective reagents that can perform these transformations while preserving other sensitive functional groups in complex derivatives is a key goal.
Electrophilic and Nucleophilic Substitutions: The thiophene ring can undergo electrophilic substitution, while the aromatic rings can be functionalized through nucleophilic substitution under specific conditions. Mapping the regioselectivity of these reactions is crucial for creating specific isomers for various applications.
Cascade and Cyclization Reactions: The compound is an ideal substrate for designing cascade reactions to build complex heterocyclic systems. For example, it can be used in reactions leading to thiochromenes, pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidines, and other fused systems, where the aldehyde group participates directly in the cyclization. rsc.orgacs.org
Catalytic Activity of Derivatives: Derivatives of this compound, particularly metal complexes, could themselves function as catalysts. Research into rhodium-N-heterocyclic carbene (Rh-NHC) complexes and other organometallic structures derived from thienyl-based ligands may uncover novel catalytic activities for reactions like C-H activation and cross-coupling. rsc.orgrsc.org
Design of Advanced Functional Materials Based on Thienyl-Benzaldehyde Derivatives
The π-conjugated system of this compound makes it an excellent precursor for organic electronic materials. The development of novel materials for applications in optoelectronics is a major driver of research in this area.
Emerging applications include:
Organic Field-Effect Transistors (OFETs): Thienyl-containing molecules are known to exhibit good charge transport properties. Derivatives such as 6,6'-dithienylindigo, which can be synthesized from thienyl-aldehyde precursors, have demonstrated ambipolar charge transport with significant hole and electron mobilities and excellent air stability. researchgate.netrsc.org
Organic Solar Cells (OSCs): The electron-donating nature of the thiophene unit is beneficial for light-harvesting applications. mdpi.com Synthetic protocols like sustainable direct arylation have been used to prepare advanced intermediates for photosensitizers in dye-sensitized solar cells (DSSCs) and hole transport materials (HTMs) for perovskite solar cells (PSCs). acs.org
Organic Light-Emitting Diodes (OLEDs): Thieno[3,2-b]thiophene derivatives, accessible from thienyl precursors, have been successfully employed as emitters in OLEDs. mdpi.com The ability to tune the electronic properties by modifying the substituents on the benzaldehyde and thiophene rings allows for the creation of materials that emit light across the visible spectrum. mdpi.com
Table 2: Performance of Functional Materials Derived from Thienyl Scaffolds
| Material Type | Application | Key Performance Metric | Value |
| Dithienylindigo Derivative | OFET | Hole Mobility (µh) | Up to 0.11 cm²/Vs researchgate.netrsc.org |
| Dithienylindigo Derivative | OFET | Electron Mobility (µe) | Up to 0.08 cm²/Vs researchgate.netrsc.org |
| Thieno[3,2-b]thiophene Polymer | OSC | Power Conversion Efficiency (PCE) | 5.21% mdpi.com |
| Thieno[3,2-b]thiophene Monomer | OSC | Power Conversion Efficiency (PCE) | 7.91% mdpi.com |
Targeted Therapeutic Agent Discovery and Optimization
The thienyl-benzaldehyde scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Future research is aimed at discovering and optimizing new therapeutic agents based on this core.
Refined Structure-Activity Relationship Studies for Specific Biological Targets
A critical aspect of drug discovery is understanding how molecular structure relates to biological activity. For derivatives of this compound, this involves systematically modifying the scaffold and assessing the impact on potency against specific targets.
Anticancer Agents: Acrylonitrile (B1666552) derivatives prepared from thienyl acetonitriles and substituted benzaldehydes have shown potent activity against various cancer cell lines. researchgate.net Structure-activity relationship (SAR) studies have revealed that the position of the thienyl ring and the nature of substituents on the aryl ring are critical for cytotoxicity and kinase inhibition, particularly against targets like VEGFR-2. mdpi.comnih.gov For example, certain substitutions can lead to IC₅₀ values in the sub-micromolar range, surpassing existing drugs like sorafenib (B1663141) in in-vitro models. mdpi.com
Topoisomerase Inhibitors: Pyridine (B92270) derivatives incorporating a thienyl moiety have been evaluated as topoisomerase inhibitors. SAR studies demonstrated that specific combinations of substituents on the aryl rings led to potent topoisomerase II inhibition and cytotoxicity. researchgate.net
Anti-inflammatory Agents: Pyrimidine derivatives, which can be synthesized from aldehydes, are known to inhibit cyclooxygenase (COX) enzymes. rsc.org Detailed SAR analysis can guide the design of selective COX-2 inhibitors based on the this compound framework to develop anti-inflammatory drugs with improved safety profiles. rsc.org
Multi-Targeting Approaches in Drug Design
Complex diseases like cancer and inflammatory disorders often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously is an emerging paradigm in drug development.
Multi-Kinase Inhibitors: Several 3-aryl-2-(thien-2-yl)acrylonitrile derivatives have been identified as multi-kinase inhibitors, showing activity against a panel of cancer-relevant protein kinases. mdpi.com This approach can be more effective than targeting a single kinase, as it can preemptively address resistance mechanisms.
Modulators of Different Target Classes: N-acylhydrazone derivatives of 2-thienylcarbohydrazide have been designed to act on completely different target families. One such compound was shown to modulate both phosphodiesterase 4 (PDE4) and A₂A adenosine (B11128) receptors, demonstrating a true multi-target profile for potential use in inflammatory diseases. mdpi.com
Integration of Experimental and Advanced Computational Methodologies for Predictive Modeling
The synergy between experimental synthesis and computational modeling is revolutionizing chemical and biological research. This integrated approach accelerates the design and discovery process by providing predictive insights into reaction mechanisms, material properties, and biological activity.
Predicting Reaction Outcomes and Mechanisms: Quantum chemical calculations are increasingly used to model reaction pathways and predict outcomes. nih.gov For instance, computational studies can elucidate the role of a catalyst in a reaction involving benzaldehyde, determine the thermodynamic favorability of potential products, and explain stereochemical outcomes, thus guiding experimental design. uwlax.edumdpi.com Computational analysis of transition states in rhodium-catalyzed reactions of benzaldehydes has provided crucial insights into the catalytic cycle. rsc.org
Designing and Screening Novel Molecules: In drug discovery, computational tools are indispensable. Molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand, such as a this compound derivative, will bind to its biological target. mdpi.comtandfonline.com These simulations can rationalize experimental SAR data and guide the optimization of lead compounds. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel compounds before they are synthesized, saving significant time and resources. mdpi.com This integrated workflow—from computational screening to synthesis and experimental validation—is becoming the standard for the efficient discovery of new functional materials and therapeutic agents. tandfonline.com
Exploration of Nanotechnology and Sensing Device Applications
The chemical compound this compound is a bi-functional molecule that incorporates both a thiophene ring and a benzaldehyde group. This unique structure positions it as a promising candidate for future research and development in the fields of nanotechnology and chemical sensing. While direct applications of this specific isomer in nanotechnology are still emerging, its constituent functional groups are well-established components in the design of advanced materials and sensing devices. The exploration of this compound is predicated on its potential to serve as a versatile building block for creating sophisticated functional materials.
The primary drivers for its potential in these high-tech applications are the distinct chemical properties of its two main structural components:
The Thiophene Moiety: Thiophene and its derivatives are renowned for their electron-rich nature and are fundamental units in the synthesis of conducting polymers. mdpi.comnih.govnih.gov Polymers based on polythiophene exhibit valuable semiconducting and optical properties, making them suitable for applications in electronics.
The Benzaldehyde Moiety: The aldehyde group is highly reactive and serves as a crucial handle for synthesizing larger, more complex molecules. It readily undergoes condensation reactions to form Schiff bases, which are often used in the development of colorimetric and fluorescent sensors. ijpcbs.comineosopen.org Furthermore, benzaldehyde derivatives can act as organic linkers in the creation of Metal-Organic Frameworks (MOFs). rsc.orgwikipedia.orgosti.gov
Future research can be directed toward harnessing these functionalities to develop novel nanomaterials and sensors.
Potential as a Precursor for Conductive Polymer-Based Sensors
The thiophene unit in this compound allows for its potential use as a monomer in the synthesis of novel conductive polymers. Through electropolymerization or chemical polymerization, the thiophene rings could link to form a polythiophene backbone. The pendant benzaldehyde groups along this polymer chain would offer sites for post-polymerization modification. This could lead to the development of "smart" polymers that combine the electrical conductivity of a polythiophene network with the specific recognition capabilities introduced by modifying the aldehyde function. Such materials could be integrated into electrochemical sensors or electronic noses for detecting specific analytes.
Application in Fluorescent and Colorimetric Sensors
The benzaldehyde functional group is a key component in the synthesis of chemosensors. It can be reacted with various amines to form Schiff base derivatives. These derivatives often exhibit changes in their optical properties, such as color (colorimetric sensing) or fluorescence (fluorometric sensing), upon binding with specific ions or molecules. ijpcbs.comacs.org
For example, a Schiff base synthesized from this compound could be designed to selectively bind with metal ions or anions. The coordination of the analyte to the Schiff base ligand can induce an intramolecular charge transfer (ICT), leading to a detectable shift in the absorption or emission spectrum. mdpi.com Research into fluorescent probes has demonstrated that benzaldehyde-containing molecules can be designed to detect a variety of analytes, including biologically significant species like cysteine and sulfur dioxide. nih.gov The presence of the thienyl group could further modulate the electronic and photophysical properties of such sensors.
Role in Metal-Organic Frameworks (MOFs) for Analyte Adsorption
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes linked by organic ligands. wikipedia.org Their high surface area and tunable pore environments make them exceptional candidates for gas storage, separation, and chemical sensing. Benzaldehyde and its derivatives have been investigated as components of MOFs capable of selectively absorbing specific aldehydes from the environment. osti.gov
This compound could potentially be oxidized to its corresponding carboxylic acid, 3-(2-thienyl)benzoic acid, which could then serve as a linker in MOF synthesis. The resulting MOF would feature pores decorated with thienyl groups, potentially offering selective adsorption properties for specific organic molecules or pollutants through tailored interactions.
The following table summarizes the potential research directions for this compound in these advanced applications.
| Potential Application Area | Type of Technology | Role of this compound | Key Functional Group | Sensing Principle |
| Nanotechnology | Conductive Polymers | Monomer or precursor | Thiophene | Change in electrical conductivity upon analyte interaction. |
| Sensing Devices | Fluorescent/Colorimetric Sensors | Precursor for Schiff base ligands | Benzaldehyde | Intramolecular Charge Transfer (ICT) leading to a change in fluorescence or color. mdpi.com |
| Nanotechnology / Sensing | Metal-Organic Frameworks (MOFs) | Precursor for organic linker | Benzaldehyde (after oxidation) | Selective adsorption of analytes into the MOF's porous structure. osti.gov |
Q & A
Q. What are the common synthetic routes for 3-(2-Thienyl)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between 3-bromobenzaldehyde and 2-thienylboronic acid. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water mixture), and temperature (80–100°C). Yields can vary from 60% to 85% depending on the purity of starting materials and inert atmosphere maintenance .
- Example Protocol :
| Step | Parameter | Optimal Condition |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Solvent | Toluene/H₂O | 3:1 v/v |
| Reaction Time | 12–24 h |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer : 1H/13C NMR (in CDCl₃) identifies key signals: the aldehyde proton at δ 10.1–10.3 ppm and thienyl protons at δ 7.2–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: 188.04 g/mol). For crystallographic confirmation, single-crystal X-ray diffraction is used to resolve stereoelectronic effects of the thienyl group .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. The aldehyde group is prone to oxidation; adding stabilizers like BHT (0.1% w/w) or using argon/vacuum sealing can extend shelf life. Purity should be verified via HPLC before use in sensitive reactions .
Advanced Research Questions
Q. How does the electron-withdrawing thienyl group influence the reactivity of the aldehyde moiety in nucleophilic additions?
- Methodological Answer : The thienyl group enhances electrophilicity of the aldehyde via conjugation, accelerating nucleophilic attacks (e.g., Grignard reactions). DFT calculations (B3LYP/6-31G*) show a 15% reduction in LUMO energy compared to benzaldehyde, corroborating experimental rate increases. Kinetic studies under varying solvents (THF vs. DMF) further quantify this effect .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., thienyl proton splitting patterns) often arise from solvent polarity or trace metal impurities. Standardization using deuterated solvents and chelating agents (e.g., EDTA) minimizes artifacts. Cross-validation with 2D NMR (COSY, HSQC) and IR spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹) ensures accuracy .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR studies assess interactions with targets like kinase enzymes. The thienyl group’s sulfur atom exhibits hydrogen-bonding with active-site residues (e.g., EGFR-TK), while the aldehyde forms covalent adducts with cysteine thiols. In vitro assays (IC50) validate predictions, with IC50 values ranging from 1–10 µM in cancer cell lines .
Experimental Design & Data Analysis
Q. What experimental controls are critical when studying the photophysical properties of this compound?
- Methodological Answer : Include reference compounds (e.g., unsubstituted benzaldehyde) to benchmark UV-Vis absorption (λmax ~280 nm) and fluorescence emission. Control for solvent effects by testing in aprotic (acetonitrile) vs. protic (ethanol) media. Time-resolved spectroscopy quantifies excited-state lifetimes impacted by the thienyl group’s electron-rich nature .
Q. How can reaction kinetics be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., aldol condensation). Monitor in real-time with inline FTIR or Raman spectroscopy . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Typical purity thresholds: ≥95% (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
